Z-D-Arg-OH
Descripción
A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.
Carbocisteine is a mucolytic that reduces the viscosity of sputum to relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis through easier expulsion of mucus. Carbocisteine should not be used with antitussives (cough suppressants) or medicines that dry up bronchial secretions as they are functional antagonists. Carbocisteine is produced by alkylation of cysteine with chloroacetic acid.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364503 | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-93-0 | |
| Record name | N-Benzyloxycarbonyl-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Arginine, N2-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Z-D-Arg-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-D-Arg-OH, chemically known as N-α-benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. While its structural similarity to L-arginine, the endogenous substrate for nitric oxide synthase (NOS) and arginase, suggests a potential role in modulating these key enzymatic pathways, this technical guide establishes that the primary characteristic of this compound in this context is its lack of direct inhibitory activity. The stereospecificity of both nitric oxide synthase and arginase for the L-enantiomer of arginine precludes this compound from acting as a substrate or a direct competitive inhibitor. This guide will delve into the biochemical basis for this inactivity, provide a comparative analysis with known L-arginine-based inhibitors, and detail the standard experimental protocols used to assess the activity of compounds targeting these enzymes.
Core Mechanism of Action: Stereochemical Inactivity
The central mechanism dictating the biological effect of this compound on L-arginine-metabolizing enzymes is rooted in the stereospecificity of the enzyme active sites. Both nitric oxide synthase (NOS) and arginase have evolved to specifically recognize and bind L-arginine. The D-enantiomer, D-arginine, and its derivatives like this compound, do not fit into the active site in a manner that allows for catalysis or, in most cases, effective competitive inhibition.
Nitric Oxide Synthase (NOS): NOS enzymes (nNOS, eNOS, and iNOS) exhibit a high degree of stereoselectivity for L-arginine.[1] D-arginine is not a substrate for NOS and does not significantly inhibit the enzyme's activity.[1] While many L-arginine analogs act as competitive inhibitors by binding to the active site, the D-configuration of this compound prevents the necessary interactions for stable binding and subsequent inhibition.
Arginase: Similarly, arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea, is also stereospecific for L-arginine. D-arginine is not a substrate for this enzyme.[2]
Therefore, the "mechanism of action" of this compound in the context of direct enzyme inhibition of NOS and arginase is one of inactivity due to stereochemical hindrance . It is crucial to distinguish this compound from its L-isoform, Z-L-Arg-OH, and other L-arginine derivatives that are known to be potent NOS inhibitors.
Comparative Analysis of Arginine Derivatives
To underscore the importance of stereochemistry, the following table summarizes the inhibitory activities of various L-arginine derivatives against NOS isoforms. No quantitative data for this compound has been reported in the literature, which is consistent with its expected inactivity.
| Compound | Target Enzyme(s) | IC50 / Ki | Mechanism of Action | Reference |
| This compound | NOS, Arginase | Not Reported | Inactive (D-isomer) | N/A |
| L-NMMA (NG-Monomethyl-L-arginine) | nNOS, eNOS, iNOS | Ki: ~1-5 µM | Competitive Inhibitor | [3] |
| L-NAME (NG-Nitro-L-arginine methyl ester) | nNOS, eNOS, iNOS | IC50: ~1-10 µM | Competitive Inhibitor (Prodrug for L-NNA) | [4] |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS selective | Ki: ~3 µM (iNOS) | Competitive Inhibitor | [3] |
| ADMA (Asymmetric dimethylarginine) | nNOS, eNOS, iNOS | Ki: ~1-2 µM | Endogenous Competitive Inhibitor | [3] |
Signaling Pathways and Enzyme Competition
The metabolism of L-arginine is a critical branch point in cellular signaling, with NOS and arginase competing for the same substrate. Inhibition of one pathway can lead to increased flux through the other.
As this compound is not an inhibitor of either enzyme, it does not directly influence this balance. However, it is important for researchers to be aware of this interplay when studying any compound that might affect L-arginine availability.
Experimental Protocols
To determine the inhibitory potential of a test compound like this compound on NOS or arginase, standardized in vitro enzyme activity assays are employed.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable oxidation product of nitric oxide (NO).
Methodology:
-
Enzyme and Cofactor Preparation: Recombinant NOS (e.g., human nNOS, eNOS, or iNOS) is prepared in an assay buffer containing necessary cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).
-
Inhibitor Incubation: The enzyme preparation is incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., L-NMMA) for a predetermined time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-arginine.
-
Reaction Termination: After a specific incubation period (e.g., 30-60 minutes), the reaction is terminated.
-
Nitrite Detection: The amount of nitrite produced is quantified using the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically at ~540 nm.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by non-linear regression analysis.
Arginase Inhibition Assay
This assay measures the amount of urea produced from the hydrolysis of L-arginine.
Methodology:
-
Enzyme Activation: Arginase is activated with a cofactor, typically MnCl2.
-
Inhibitor Incubation: The activated enzyme is incubated with various concentrations of the test compound or a known inhibitor.
-
Reaction Initiation: The reaction is started by adding L-arginine.
-
Reaction Termination: The reaction is stopped, often with an acidic solution.
-
Urea Detection: The urea produced is quantified. A common method involves the reaction of urea with α-isonitrosopropiophenone to form a colored product that can be measured spectrophotometrically.
-
Data Analysis: Similar to the NOS assay, the percent inhibition and IC50 value are calculated.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Specificity of Nitric Oxide Synthase and Arginine Analogs
An In-depth Technical Guide on Arginine-Based Nitric Oxide Synthase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide explores the inhibition of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing the critical signaling molecule, nitric oxide (NO). The query for "Z-D-Arg-OH" as a NOS inhibitor prompts an important clarification regarding the enzyme's stereospecificity. In chemical nomenclature, "Z" typically refers to a benzyloxycarbonyl protecting group, and "D-Arg" specifies the D-stereoisomer of the amino acid arginine[1][2].
Scientific literature extensively documents that nitric oxide synthase exclusively utilizes L-arginine as its substrate. This stereoselectivity is a fundamental aspect of its function. Consequently, D-isomers of arginine or its analogs are generally not recognized by the enzyme's active site and are ineffective as inhibitors. There is no evidence in peer-reviewed literature to suggest that this compound functions as a NOS inhibitor.
Therefore, this guide will focus on the extensively studied and potent L-arginine analog, Nω-nitro-L-arginine (L-NNA) . L-NNA is a canonical competitive inhibitor and serves as a representative molecule for understanding how arginine-based compounds inhibit NO synthesis.
Nitric oxide is produced by three distinct NOS isoforms[3][4]:
-
Neuronal NOS (nNOS or NOS1): Found in nervous tissue, it is involved in neurotransmission and synaptic plasticity[3].
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it regulates blood pressure and vascular tone[3].
-
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in immune cells, producing large amounts of NO for host defense[3].
Understanding the inhibition of these isoforms is crucial for both basic research and the development of therapeutics for conditions involving dysregulated NO production[5][6].
The Mechanism of Nitric Oxide Synthesis
All NOS isoforms catalyze a complex five-electron oxidation of the guanidino nitrogen of L-arginine. This reaction requires molecular oxygen (O₂) and consumes 1.5 moles of NADPH per mole of NO produced[3]. The process occurs in two successive monooxygenation steps, forming L-citrulline and NO as products[7][8]. The function of this enzymatic complex relies on several essential cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and a heme prosthetic group[4][7]. The activity of nNOS and eNOS is constitutively low and is activated by an increase in intracellular calcium, which promotes the binding of calmodulin (CaM)[7][9].
L-NNA: A Competitive Inhibitor of Nitric Oxide Synthase
Nω-nitro-L-arginine (L-NNA) is a structural analog of L-arginine. Its mechanism of action is competitive inhibition, where it binds to the substrate-binding site on the NOS enzyme with high affinity[10][11]. This binding physically obstructs L-arginine from accessing the active site, thereby preventing the synthesis of nitric oxide. L-NNA is a slow, tight-binding inhibitor of the constitutive isoforms (nNOS and eNOS) and a weaker, rapidly reversible inhibitor of iNOS[12].
Data Presentation: Quantitative Inhibitory Activity
The potency of L-NNA is quantified by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). These values demonstrate its preference for the constitutive NOS isoforms over the inducible isoform.
| Inhibitor | NOS Isoform | Enzyme Source | Kᵢ / Kₔ (nM) | IC₅₀ (µM) | Reference(s) |
| L-NNA | nNOS | Bovine Brain | 15 | 1.4 | [12][13][14] |
| L-NNA | eNOS | Human | 39 | - | [13] |
| L-NNA | iNOS | Mouse Macrophage | 4400 | - | [12][13] |
Note: Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity. IC₅₀ values can vary with substrate concentration.
Experimental Protocols
The activity of NOS and the effect of inhibitors are commonly measured using two primary methods: the direct measurement of L-citrulline formation or the indirect measurement of stable NO breakdown products (nitrite/nitrate).
Radiolabeled L-Citrulline Formation Assay
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to radiolabeled L-citrulline[13][15][16].
Principle: The substrate, L-arginine, is positively charged at neutral pH, while the product, L-citrulline, is neutral. This charge difference allows for their separation using cation-exchange chromatography. The amount of radioactivity in the eluate, corresponding to L-citrulline, is directly proportional to NOS activity[17][18].
Methodology:
-
Enzyme Preparation: Prepare a cell lysate or tissue homogenate in a suitable homogenization buffer containing protease inhibitors. Alternatively, use purified NOS enzyme.
-
Reaction Mixture Preparation: On ice, prepare a reaction cocktail containing reaction buffer (e.g., HEPES), NADPH, CaCl₂ (for n/eNOS), calmodulin (if using purified n/eNOS), and radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine)[15][16].
-
Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., L-NNA) for a defined period before initiating the reaction.
-
Reaction Initiation & Incubation: Initiate the reaction by adding the enzyme preparation to the reaction cocktail. Incubate at a controlled temperature (e.g., 37°C) for a period where the reaction is linear (typically 10-60 minutes)[15].
-
Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a chelating agent like EDTA (to stop Ca²⁺-dependent n/eNOS) and a low pH to inactivate all isoforms[15].
-
Separation: Apply the entire reaction mixture to a small, pre-equilibrated cation-exchange resin column (e.g., Dowex 50W)[17]. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.
-
Quantification: Collect the eluate and measure its radioactivity using a liquid scintillation counter. Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.
References
- 1. CAS 2279-08-5: Z-D-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]
- 2. CAS 6382-93-0 | this compound - Synblock [synblock.com]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. 一氧化氮合酶 [sigmaaldrich.com]
- 5. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
chemical properties and structure of Z-D-Arg-OH
An In-depth Technical Guide to the Chemical Properties and Structure of Z-D-Arg-OH
Introduction
Nα-Benzyloxycarbonyl-D-arginine (this compound) is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This modification is crucial for its application in synthetic chemistry, particularly in the precise, stepwise construction of peptides. As a stable, crystalline solid, this compound serves as a fundamental building block for introducing a D-arginine residue into a peptide sequence. The D-configuration of the amino acid is of significant interest in drug development, as peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Structure
The structure of this compound consists of a D-arginine core with a benzyloxycarbonyl group attached to the α-amino nitrogen. This "Z" group prevents the amino group from participating in unwanted side reactions during peptide coupling procedures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-5-guanidinopentanoic acid[1] |
| CAS Number | 6382-93-0[1][2][3] |
| Molecular Formula | C₁₄H₂₀N₄O₄[1][2][3] |
| SMILES | N=C(N)NCCC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 |
| InChI | InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 |
| Synonyms | Cbz-D-arginine, N-alpha-benzyloxycarbonyl-D-arginine, N-alpha-Z-D-arginine, (R)-2-(Benzyloxycarbonylamino)-5-guanidinopentanoic acid[1] |
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder.[4][5] Its physical and chemical characteristics are critical for its storage, handling, and application in synthesis.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 308.33 g/mol | [3][6] |
| Melting Point | 168-171 °C | [2][5] |
| Appearance | White to off-white powder/crystal | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Conditions | Store at -20°C in an inert atmosphere | [2][5] |
| Predicted pKa | 3.90 ± 0.21 | [5] |
| Density (estimate) | 1.33 g/cm³ | [2] |
Synthesis and Reactivity
Synthesis
This compound is commonly synthesized through the protection of the α-amino group of D-arginine (H-D-Arg-OH) using benzyl chloroformate. This reaction is a standard procedure for introducing the benzyloxycarbonyl (Z) protecting group. The synthesis yields the desired product in high purity.[2]
Reactivity
The key feature of this compound is the Z-group, which is stable under the basic conditions required for peptide bond formation but can be selectively removed under specific deprotection conditions. The most common method for deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. This orthogonality makes it a valuable tool in multi-step peptide synthesis.
Applications in Research and Development
The primary application of this compound is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis . The incorporation of D-arginine can significantly alter the biological properties of a peptide, often conferring resistance to proteolysis and potentially modifying its binding affinity or receptor interaction.
While this compound itself is not typically described as a biologically active agent in signaling pathways, its precursor, arginine, is the substrate for nitric oxide synthase (NOS).[7] Therefore, derivatives of arginine are essential tools in studying the nitric oxide pathway.[7] The general class of amino acid derivatives has been explored for use as ergogenic supplements, which may influence anabolic hormone secretion and fuel supply during exercise, though this is a broad classification.[2][4][6]
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific peptide sequence and synthetic strategy. However, generalized procedures for its use are provided below.
Experimental Protocol 1: General Procedure for Peptide Coupling
This protocol outlines a typical workflow for coupling this compound to a resin-bound amino acid (as in solid-phase peptide synthesis).
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the first C-terminal amino acid, with its α-amino group deprotected (free amine).
-
Activation of this compound: Dissolve this compound (2-4 equivalents) in a suitable solvent like dimethylformamide (DMF). Add an activating agent, such as HBTU (2-4 eq.) and a base like diisopropylethylamine (DIPEA) (4-8 eq.). Allow the activation to proceed for several minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours to ensure the completion of the peptide bond formation.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.
Experimental Protocol 2: General Procedure for Z-Group Deprotection
This protocol describes the removal of the benzyloxycarbonyl group via catalytic hydrogenation.
-
Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight relative to the peptide).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry, to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide, which can then be used in the next coupling step or purified.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information for this compound
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][5] |
| Precautionary Statements | P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |
| WGK (Germany) | 3 (Highly hazardous for water) | [2][5] |
Conclusion
This compound is a vital reagent in peptide chemistry, enabling the strategic incorporation of D-arginine into synthetic peptides. Its well-defined chemical properties, straightforward synthesis, and robust application in established synthetic protocols make it an indispensable tool for researchers. The use of this compound is particularly relevant in the development of peptide-based therapeutics, where enhanced enzymatic stability and modified biological activity are desired outcomes. This guide provides the core technical information required by scientists to effectively and safely utilize this compound in their research and development endeavors.
References
- 1. CAS 6382-93-0 | this compound - Synblock [synblock.com]
- 2. This compound | CAS#:6382-93-0 | Chemsrc [chemsrc.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | 6382-93-0 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 2279-08-5: Z-D-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]
The Function of Z-D-Arg-OH in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of Z-D-Arg-OH, a derivative of the amino acid arginine, within the field of neurobiology. Its primary role revolves around the modulation of nitric oxide synthase (NOS), a family of enzymes crucial for the production of nitric oxide (NO), a vital signaling molecule in the nervous system. This document will detail its mechanism of action, provide quantitative data on related compounds, outline relevant experimental protocols, and visualize the signaling pathways involved.
Core Concept: this compound as a Nitric Oxide Synthase Inhibitor
This compound, chemically known as N-benzyloxycarbonyl-D-arginine, is an analog of L-arginine, the endogenous substrate for nitric oxide synthase (NOS). NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[1][2][3][4] NO plays a multifaceted role in the central nervous system, contributing to processes such as neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[3][5][6]
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neurons, it is implicated in synaptic plasticity and neurodevelopment.[1][3]
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for regulating vascular tone.[1][3]
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells like macrophages in response to inflammatory stimuli.[1][3]
Arginine analogs, including this compound, can act as competitive inhibitors of these enzymes by binding to the active site, thereby blocking the synthesis of NO.[2][4]
A critical aspect of NOS inhibition is the stereoselectivity of the enzyme. NOS predominantly utilizes the L-isomers of arginine and its analogs. Consequently, D-isomers of arginine derivatives, such as this compound, are generally found to be significantly less potent inhibitors of NOS isoforms compared to their L-counterparts.[7][8] While specific quantitative data for this compound is not widely reported in comparative studies, the literature consistently demonstrates that D-amino acid analogs of arginine have a much lower affinity for the active site of NOS.[7] This suggests that this compound would be a very weak inhibitor of nitric oxide production.
Quantitative Data on Related NOS Inhibitors
To provide a framework for understanding the potency of arginine-based NOS inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized L-arginine analogs. These values highlight the varying potencies and selectivities of different inhibitors for the three NOS isoforms. The expected IC50 for a D-isomer like this compound would be substantially higher, indicating lower potency.
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |
| L-NMMA (NG-Monomethyl-L-arginine) | ~4 | ~5 | ~7 | [9] |
| L-NAME (NG-Nitro-L-arginine methyl ester) | ~0.14 | ~0.03 | ~4.7 | [10] |
| L-NNA (NG-Nitro-L-arginine) | 0.015 (Kd) | - | 4.4 (Ki) | [10] |
| ADMA (Asymmetric dimethylarginine) | >300 (Ki) | - | >300 (Ki) | [4] |
Signaling Pathways Modulated by NOS Inhibition
The primary signaling pathway affected by NOS inhibitors is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. Inhibition of NOS by compounds like this compound (albeit weakly) would lead to a downstream cascade of effects.
The Canonical NO/cGMP Signaling Pathway
Inhibition of the neuronal NO/cGMP signaling pathway by this compound.
In this pathway, glutamate released from the presynaptic terminal binds to NMDA receptors on the postsynaptic neuron, leading to calcium influx. Calcium activates calmodulin, which in turn activates nNOS. nNOS then produces NO from L-arginine. NO diffuses to and activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. cGMP then activates Protein Kinase G (PKG), leading to downstream effects such as modulation of ion channels and gene expression, which are crucial for synaptic plasticity. This compound, by weakly inhibiting nNOS, would reduce the production of NO and subsequently dampen this entire signaling cascade.
Experimental Protocols
To investigate the function of this compound in neurobiology, a series of in vitro and ex vivo experiments can be performed. The following are detailed methodologies for key assays.
Nitric Oxide Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on NOS activity.
Workflow for determining the IC50 of a NOS inhibitor.
Method 1: Griess Assay for Nitrite Determination
This colorimetric assay measures nitrite, a stable breakdown product of NO.
-
Reagent Preparation:
-
NOS Reaction Buffer: Prepare a buffer containing L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). For nNOS and eNOS, include Calmodulin and CaCl2.
-
This compound dilutions: Prepare serial dilutions of this compound in the reaction buffer.
-
Griess Reagent: A two-part reagent consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).
-
-
Assay Procedure:
-
To a 96-well plate, add the NOS reaction buffer and the different concentrations of this compound.
-
Initiate the reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Add the two components of the Griess Reagent to each well and incubate at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using sodium nitrite to determine the nitrite concentration in each sample.
-
-
Data Analysis:
-
Calculate the percentage of NOS inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophysiological Recordings
Electrophysiology can be used to assess the impact of NOS inhibition on neuronal activity and synaptic plasticity, such as long-term potentiation (LTP).
Method: Extracellular Field Potential Recordings in Hippocampal Slices
This technique measures the summed electrical activity of a population of neurons.
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Maintain the slices in an interface or submerged recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Experimental Protocol:
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
To test the effect of this compound, perfuse the slice with aCSF containing the compound for a period before and during the HFS.
-
Continue recording fEPSPs after the HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Compare the degree of potentiation in slices treated with this compound to control slices. A reduction in LTP would suggest that NO synthesis is necessary for this form of synaptic plasticity and that this compound is (weakly) interfering with it.
-
Workflow for studying the effect of this compound on LTP.
Conclusion
This compound serves as a tool for studying the role of nitric oxide in the nervous system. As a D-isomer of an arginine analog, it is expected to be a weak inhibitor of nitric oxide synthase. Its utility in research lies in its potential use as a negative control to demonstrate the stereospecificity of NOS inhibition when compared to its more active L-isomer counterparts. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the nuanced roles of NOS and the effects of its inhibitors in neurobiological processes. The weak inhibitory nature of this compound underscores the importance of stereochemistry in drug design and the precise molecular interactions that govern enzyme function.
References
- 1. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Utility of Z-D-Arg-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is a protected amino acid derivative that has played a foundational role in the field of peptide chemistry. As a stereoisomer of the more common L-arginine derivative, this compound offers unique properties for the synthesis of peptides resistant to enzymatic degradation. This technical guide delves into the discovery, history, and core applications of this compound, providing a comprehensive resource for researchers in peptide synthesis and drug development. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction
This compound is a derivative of the amino acid D-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The "D" configuration of the arginine backbone makes peptides incorporating this amino acid less susceptible to cleavage by proteases, a desirable characteristic for therapeutic peptides with extended half-lives.
The primary application of this compound lies in solution-phase peptide synthesis, a classical method that remains valuable for the preparation of short peptides and peptide fragments.[1] While solid-phase peptide synthesis (SPPS) has become more prevalent, the principles of amino acid protection established with reagents like this compound remain fundamental to the field.
Discovery and History
The development of this compound is intrinsically linked to the groundbreaking work of German chemists Max Bergmann and Leonidas Zervas in 1932.[2][3] Prior to their work, the controlled synthesis of peptides was a significant challenge due to the difficulty of selectively forming peptide bonds without uncontrolled polymerization or side reactions.
Bergmann and Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a readily cleavable protecting group for the α-amino functionality of amino acids.[2] This innovation, known as the Bergmann-Zervas method, revolutionized peptide synthesis by allowing for the stepwise and controlled elongation of peptide chains.[2] The synthesis of Z-protected amino acids, including the arginine derivative, was a cornerstone of this new methodology. While their initial work focused on the naturally occurring L-amino acids, the principles were readily applicable to the synthesis of D-amino acid derivatives like this compound.
The core of their discovery was the reaction of an amino acid with benzyl chloroformate in an alkaline aqueous solution, followed by acidification to isolate the N-protected amino acid. This method provided a robust and reliable way to prepare the building blocks for peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₄H₂₀N₄O₄ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 6382-93-0 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide; less soluble in water.[4] |
| pKa (Guanidinium group) | ~12.5 |
Experimental Protocols
Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound based on the principles of the Bergmann-Zervas reaction.
Materials:
-
D-Arginine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve D-arginine in a 1 M NaOH solution at 0-5 °C with stirring.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0-5 °C and the pH between 9 and 10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 3-4 with 2 M HCl.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum over anhydrous sodium sulfate.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.
Solution-Phase Peptide Coupling using this compound
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data on Coupling Efficiency: The coupling efficiency of Z-protected arginine derivatives can be affected by side reactions, most notably the formation of a δ-lactam.[5] The extent of this side reaction is dependent on the coupling reagents and reaction conditions used. Quantitative analysis by HPLC is typically employed to determine the ratio of the desired peptide to the lactam byproduct.
| Coupling Method | Typical Coupling Efficiency |
| DCC/HOBt | >90% |
| HBTU/DIPEA | >95% |
Role in Biological Research
While the primary use of this compound is in synthetic chemistry, its structural relationship to L-arginine, a key molecule in several biological pathways, suggests its potential as a research tool. L-arginine is a substrate for nitric oxide synthase (NOS) and arginase, enzymes that play critical roles in cardiovascular health, immune response, and metabolism.
Arginine Metabolism
L-arginine is metabolized through several key pathways, including the urea cycle and the production of nitric oxide, polyamines, and creatine.
Caption: Overview of major L-arginine metabolic pathways.
Nitric Oxide Synthase (NOS) Signaling Pathway
The production of nitric oxide from L-arginine by NOS is a critical signaling event in many physiological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Über ein allgemeines Verfahren der Peptid-Synthese (1932) | Max Bergmann | 737 Citations [scispace.com]
- 4. CAS 6382-93-0: N-Benzyloxycarbonyl-D-arginine | CymitQuimica [cymitquimica.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Z-D-Arg-OH in Different Solvents
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of protected amino acids such as N-α-Benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is fundamental. This technical guide provides a comprehensive overview of the principles governing the solubility and stability of this compound, along with detailed experimental protocols for their determination. While specific quantitative data for this compound is not extensively published, this guide offers the methodologies to generate such data and presents a framework for its interpretation.
Physicochemical Properties and Solubility Prediction of this compound
This compound is a synthetic derivative of the amino acid D-arginine, featuring a benzyloxycarbonyl (Z) protecting group on its α-amino group. This modification significantly impacts its solubility characteristics. The overall solubility of this compound is governed by the interplay of its constituent parts: the hydrophobic Z-group, the polar carboxylic acid, and the strongly basic guanidinium group of the arginine side chain.
Predicting the solubility of such a molecule can be approached by considering its net charge at a given pH.[1][2][3] A general framework for predicting peptide and amino acid derivative solubility is as follows:
-
Assign charge values: Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amino group (if unprotected), and a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.[1][2]
-
Calculate the overall charge: Sum the assigned values to determine the net charge of the molecule at a neutral pH.[2]
For this compound at neutral pH, the N-terminal is protected and thus neutral, the C-terminal carboxyl group is deprotonated (-1), and the arginine side chain is protonated (+1), resulting in a net charge of approximately zero. Peptides or their derivatives with a net neutral charge often exhibit poor aqueous solubility and may require the addition of organic co-solvents for dissolution.[2][4]
General Solubility Guidelines:
-
Acidic Peptides (net negative charge): These are generally more soluble in basic buffers (e.g., phosphate buffer with pH > 7, ammonium bicarbonate).[3][5]
-
Basic Peptides (net positive charge): These tend to be more soluble in acidic solutions (e.g., dilute acetic acid, formic acid, or trifluoroacetic acid).[1][5]
-
Neutral and Hydrophobic Peptides: For molecules with a high proportion of hydrophobic residues or protecting groups and a net neutral charge, organic solvents are often necessary.[4] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[4] It is often recommended to first dissolve the compound in a minimal amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[4]
Quantitative Solubility Data
The following tables are templates for presenting experimentally determined solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents at Room Temperature (25 °C)
| Solvent System | Concentration (mg/mL) | Molar Solubility (M) | Observations |
| Deionized Water | |||
| Phosphate Buffered Saline (PBS), pH 7.4 | |||
| 0.1 M Acetic Acid | |||
| 10% Acetonitrile in Water | |||
| 50% Acetonitrile in Water | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Dimethylformamide (DMF) | |||
| Ethanol |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 25 °C
| pH | Buffer System | Concentration (mg/mL) | Molar Solubility (M) |
| 2.0 | 0.1 M Glycine-HCl | ||
| 4.0 | 0.1 M Acetate Buffer | ||
| 6.0 | 0.1 M Phosphate Buffer | ||
| 7.4 | 0.1 M Phosphate Buffer | ||
| 8.0 | 0.1 M Tris-HCl Buffer | ||
| 10.0 | 0.1 M Carbonate-Bicarbonate Buffer |
Stability Profile of this compound
The stability of this compound is crucial for its storage and use in experimental settings. Degradation can occur through several pathways, including hydrolysis of the peptide bond (though not present in this single amino acid derivative), cleavage of the protecting group, or modifications to the side chain.[6] Factors influencing stability include pH, temperature, and exposure to light and oxygen.[6]
Table 3: Stability of this compound in Solution at Different Temperatures
| Solvent System | Temperature (°C) | Half-life (t½) | Degradation Products Identified |
| PBS, pH 7.4 | 4 | ||
| PBS, pH 7.4 | 25 | ||
| PBS, pH 7.4 | 37 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 |
Experimental Protocols
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Ensure that a solid excess of the compound is visible.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. To avoid aspirating solid material, it is advisable to centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) and then collect the supernatant, or to filter the supernatant through a 0.22 µm filter.[6]
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of this compound should be used for accurate quantification.[7][8]
-
-
Calculation:
-
Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.
-
This protocol describes a method to evaluate the stability of this compound in solution over time.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent system at a known concentration.
-
-
Incubation:
-
Aliquot the stock solution into multiple vials and incubate them under the desired conditions (e.g., different temperatures, pH values).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
-
Immediately quench any potential degradation by freezing the sample at -80 °C or by adding a quenching agent if necessary.
-
-
Analysis:
-
Analyze the samples by a stability-indicating method, typically HPLC, to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.[9]
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of the compound under the tested conditions.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for stability assessment.
References
- 1. biobasic.com [biobasic.com]
- 2. genscript.com [genscript.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Z-D-Arg-OH: An In-Depth Technical Guide on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. Z-D-Arg-OH is a chemical compound sold for research use only and is not intended for human or veterinary use.
Introduction
This compound, chemically known as Nα-Cbz-D-arginine, is a derivative of the amino acid D-arginine. While its L-arginine counterpart is a well-studied substrate for nitric oxide synthase (NOS) and arginase, the biological activity and therapeutic potential of this compound remain largely unexplored in publicly available scientific literature. Commercial suppliers primarily list it as a research chemical, with some general references to its potential as an ergogenic supplement, a role broadly attributed to many amino acid derivatives.[1] This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound and to delineate potential avenues for future research into its therapeutic applications.
Chemical Properties and Structure
A clear understanding of the molecule's structure is fundamental to postulating its potential biological interactions.
| Property | Value | Reference |
| Chemical Name | Nα-Cbz-D-arginine | |
| Synonyms | Z-D-Arginine, Cbthis compound | |
| CAS Number | 6382-93-0 | |
| Molecular Formula | C14H20N4O4 | [2] |
| Molecular Weight | 308.33 g/mol | [2] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Potential Mechanisms of Action and Therapeutic Applications: A Postulated Framework
Given the scarcity of direct research on this compound, its potential therapeutic applications can be hypothesized based on the known biochemistry of arginine and its derivatives. The D-isomeric form and the presence of a benzyloxycarbonyl (Z) protecting group are key structural features that would influence its interaction with enzymes that metabolize L-arginine.
Potential Interaction with Arginine-Metabolizing Enzymes
The primary metabolic pathways for arginine involve two key enzymes: nitric oxide synthase (NOS) and arginase. A logical starting point for investigating the therapeutic potential of this compound would be to assess its activity as a modulator of these enzymes.
Signaling Pathway: Arginine Metabolism
Caption: Postulated interaction of this compound with key enzymes in arginine metabolism.
A related compound, Z-Nω-nitro-D-arginine, is a known potent nitric oxide synthase inhibitor.[3][4] This suggests that the "Z" group and the D-configuration do not preclude interaction with NOS. It is plausible that this compound could also act as an inhibitor of NOS isoforms (nNOS, eNOS, iNOS), which would have significant implications for conditions characterized by excessive nitric oxide production, such as inflammation and septic shock.
Similarly, inhibition of arginase by this compound could increase the bioavailability of endogenous L-arginine for the NOS pathway, a strategy that has been explored for improving endothelial function in cardiovascular diseases.
Experimental Protocols for Future Research
To elucidate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments is required. The following are proposed high-level experimental workflows.
Experimental Workflow: In Vitro Characterization
Caption: A proposed workflow for the initial in vitro screening of this compound.
Methodology for Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay):
-
Enzyme Source: Recombinant human nNOS, eNOS, or iNOS.
-
Substrate: L-[¹⁴C]arginine.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., HEPES buffer, pH 7.4) containing necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) and calmodulin (for nNOS and eNOS).
-
Assay Procedure:
-
Pre-incubate the enzyme with this compound or vehicle control for a defined period.
-
Initiate the reaction by adding L-[¹⁴C]arginine.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
-
Detection: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is quantified using liquid scintillation counting after separation by ion-exchange chromatography.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Methodology for Arginase Inhibition Assay:
-
Enzyme Source: Recombinant human arginase I or II.
-
Substrate: L-arginine.
-
Inhibitor: this compound at various concentrations.
-
Assay Procedure:
-
Activate the enzyme with a manganese-containing buffer.
-
Pre-incubate the activated enzyme with this compound or vehicle control.
-
Initiate the reaction by adding L-arginine.
-
Incubate at 37°C.
-
Stop the reaction (e.g., with an acid solution).
-
-
Detection: The amount of urea produced is quantified colorimetrically using the diacetyl monoxime method.
-
Data Analysis: Determine the IC50 value for this compound as described for the NOS assay.
Data Presentation: Hypothetical Quantitative Data
Currently, there is no publicly available quantitative data on the biological activity of this compound. The following table is a template for how such data, once generated, could be presented for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Ki (µM) | Assay Method |
| nNOS | TBD | TBD | Radiometric / Griess Assay |
| eNOS | TBD | TBD | Radiometric / Griess Assay |
| iNOS | TBD | TBD | Radiometric / Griess Assay |
| Arginase I | TBD | TBD | Colorimetric (Urea) |
| Arginase II | TBD | TBD | Colorimetric (Urea) |
| TBD: To be determined |
Conclusion and Future Directions
This compound is an arginine derivative with a currently undefined therapeutic potential. The logical and most promising avenue for research is to investigate its role as a modulator of the key enzymes in arginine metabolism, namely nitric oxide synthases and arginases. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound. Should this compound demonstrate potent and selective inhibitory activity against any of these enzymes, it could emerge as a valuable tool compound for research and a lead candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cardiovascular conditions, and neurological diseases. Further in vivo studies in relevant animal models would be the subsequent crucial step to validate its therapeutic efficacy and safety.
References
In-depth Technical Guide: The Interaction of Z-D-Arg-OH with Nitric Oxide Synthase Isoforms
For the attention of: Researchers, scientists, and drug development professionals.
Dated: December 7, 2025
Executive Summary
This technical guide aims to provide a comprehensive overview of the interaction between Z-D-Arg-OH (N-α-Benzyloxycarbonyl-D-arginine) and the three principal isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, making the modulation of its synthesis a key area of therapeutic interest. While numerous arginine-based inhibitors of NOS have been characterized, a detailed quantitative analysis of this compound's specific interactions with each NOS isoform is not extensively documented in publicly available scientific literature.
Introduction to Nitric Oxide Synthase and its Isoforms
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from the amino acid L-arginine.[1] This process is a critical component of cellular signaling and is implicated in neurotransmission, vasodilation, and the immune response.[1][2] The three primary isoforms of NOS share a common catalytic mechanism but differ in their regulation, tissue distribution, and physiological roles.[1]
-
Neuronal Nitric Oxide Synthase (nNOS or NOS1): Predominantly found in neuronal tissue, nNOS is a Ca2+/calmodulin-dependent enzyme involved in synaptic plasticity and neuronal signaling.[1]
-
Endothelial Nitric Oxide Synthase (eNOS or NOS3): Also Ca2+/calmodulin-dependent, eNOS is primarily expressed in the endothelium and plays a crucial role in regulating vascular tone and blood pressure.[1]
-
Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike nNOS and eNOS, iNOS is Ca2+-independent and its expression is induced by inflammatory stimuli such as cytokines and microbial products. It produces large, sustained amounts of NO as part of the immune response.[2]
The active site of all three isoforms is highly conserved, which presents a challenge in developing isoform-selective inhibitors.[3]
This compound: An Arginine Analog
This compound, or N-α-Benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. The benzyloxycarbonyl (Z) group is a common protecting group for the alpha-amino group in peptide synthesis. As an analog of the natural NOS substrate L-arginine, this compound is structurally positioned to interact with the active site of the NOS enzymes. Arginine-based inhibitors typically act as competitive antagonists, binding to the active site and preventing the binding of L-arginine, thereby inhibiting the synthesis of nitric oxide.[4]
Quantitative Data on NOS Inhibition by this compound
A thorough review of scientific literature did not yield specific IC50 or Ki values for the interaction of this compound with the nNOS, eNOS, and iNOS isoforms. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis.
Table 1: Inhibitory Potency (IC50) of this compound against NOS Isoforms
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Binding Affinity (Ki) of this compound for NOS Isoforms
| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Assessing NOS Inhibition
The inhibitory activity of compounds like this compound on NOS isoforms is typically determined using a variety of in vitro assays. A standard method involves measuring the conversion of radiolabeled L-arginine to L-citrulline or detecting the production of nitric oxide or its stable metabolites, nitrite and nitrate.
NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)
This assay directly measures the enzymatic activity of NOS by quantifying the formation of L-citrulline from L-arginine.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
This compound (or other test inhibitor)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, calmodulin (if applicable), and BH4.
-
Add the purified NOS enzyme to the reaction mixture.
-
Introduce varying concentrations of the inhibitor (this compound) to different reaction tubes.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.
-
Collect the eluate and quantify the amount of L-[³H]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Griess Assay for Nitrite Detection
This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of nitric oxide, in the reaction medium.
Materials:
-
Purified NOS enzymes or cell lysates containing NOS
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay buffer
-
This compound
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Set up the enzymatic reaction as described in the previous protocol, but using non-radiolabeled L-arginine.
-
After the incubation period, add the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage of inhibition to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the general nitric oxide signaling pathway, the logical mechanism of competitive inhibition, and a typical experimental workflow for assessing NOS inhibition.
Figure 1. Simplified Nitric Oxide Signaling Pathway.
Figure 2. Logical Flow of Competitive Inhibition.
Figure 3. General Experimental Workflow for NOS Inhibition Assay.
Conclusion and Future Directions
This compound, as a D-arginine derivative, holds theoretical potential as a competitive inhibitor of nitric oxide synthase isoforms. However, a significant gap exists in the scientific literature regarding the specific quantitative assessment of its inhibitory potency and selectivity towards nNOS, eNOS, and iNOS. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to characterize the interaction of this compound or other novel arginine analogs with the NOS enzyme family.
Future research should focus on conducting systematic in vitro enzymatic assays to determine the IC50 and Ki values of this compound for each purified NOS isoform. Such studies would be invaluable in elucidating its potential as a pharmacological tool or a therapeutic lead. Furthermore, cell-based assays would be essential to assess its cellular permeability and efficacy in a more physiologically relevant context. The development of isoform-selective NOS inhibitors remains a critical goal in drug discovery, and a thorough characterization of compounds like this compound is a necessary step in this endeavor.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Z-D-Arg-OH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH, also known as N-alpha-Cbz-D-arginine, is a derivative of the amino acid D-arginine. In the context of cell culture experiments, it is primarily investigated for its potential role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli, producing large amounts of NO involved in host defense and inflammation.
-
Endothelial NOS (eNOS or NOS3): Primarily responsible for regulating vascular tone.
Arginine derivatives, such as this compound, are often explored as competitive inhibitors of NOS by acting as substrate analogs.[1] The D-isomers of amino acids, like D-arginine, are generally not utilized by mammalian cells to the same extent as their L-counterparts, and in some cases, have been shown to have inhibitory effects on cell growth.[2] this compound, with its benzyloxycarbonyl (Cbz) protecting group, is a compound of interest for modulating NO production in various in vitro models.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including protocols for assessing its effects on nitric oxide production, cell viability, and inflammatory responses.
Data Presentation
Currently, specific quantitative data such as IC50 values for this compound in various cell lines are not widely available in publicly accessible literature. Researchers are encouraged to perform dose-response experiments to determine the optimal working concentrations for their specific cell type and experimental conditions. The following tables are provided as templates for summarizing experimentally determined data.
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., RAW 264.7 | MTT Assay | 24 | User-determined |
| e.g., MCF-7 | MTT Assay | 48 | User-determined |
| e.g., HUVEC | Griess Assay | 24 | User-determined |
Table 2: Template for Quantitative Effects of this compound on Nitric Oxide Production
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| e.g., RAW 264.7 | LPS (1 µg/mL) | - | 24 | User-determined | 0% |
| e.g., RAW 264.7 | LPS + this compound | 100 | 24 | User-determined | User-determined |
| e.g., RAW 264.7 | LPS + this compound | 500 | 24 | User-determined | User-determined |
Table 3: Template for Quantitative Effects of this compound on Cytokine Production
| Cell Line | Treatment | Concentration (µM) | Cytokine | Concentration (pg/mL) | % Inhibition |
| e.g., RAW 264.7 | LPS (1 µg/mL) | - | TNF-α | User-determined | 0% |
| e.g., RAW 264.7 | LPS + this compound | 100 | TNF-α | User-determined | User-determined |
| e.g., RAW 264.7 | LPS (1 µg/mL) | - | IL-6 | User-determined | 0% |
| e.g., RAW 264.7 | LPS + this compound | 100 | IL-6 | User-determined | User-determined |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder (CAS 6382-93-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Protocol:
-
Based on the manufacturer's instructions, this compound is typically a solid.[3]
-
To prepare a high-concentration stock solution (e.g., 100 mM), weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex gently to ensure full dissolution.
-
Once dissolved, bring the solution to the final desired volume with sterile water or PBS. Note that the final DMSO concentration in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.[3]
Assessment of Cytotoxicity using MTT Assay
This protocol is a general guideline to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve a range of final concentrations (e.g., 1, 10, 100, 500, 1000 µM). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C (or overnight at room temperature) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a common method to indirectly measure NO production by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.
Materials:
-
Cells capable of producing NO (e.g., RAW 264.7 macrophages)
-
24- or 48-well cell culture plates
-
Inducing agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))
-
This compound stock solution
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plate for absorbance reading
-
Microplate reader
Protocol:
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7) into a 24- or 48-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an appropriate inducing agent (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to induce iNOS expression and NO production. Include appropriate controls (untreated, vehicle-treated, and stimulated-only).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the stimulated control.[4]
Assessment of Anti-Inflammatory Effects by Measuring Cytokine Production (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
24-well cell culture plates
-
LPS
-
This compound stock solution
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells into a 24-well plate. Pre-treat with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris. The supernatants can be stored at -80°C until use.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Determine the effect of this compound on cytokine production.
Mandatory Visualization
Caption: Proposed mechanism of this compound action via inhibition of inducible nitric oxide synthase (iNOS).
Disclaimer: The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and perform preliminary experiments to determine the optimal parameters for your research. As specific data for this compound is limited, the proposed mechanisms are based on the known actions of other arginine derivatives and NOS inhibitors.
References
Application Notes and Protocols for Z-D-Arg-OH Administration in Animal Models
Introduction
Z-D-Arg-OH (N-alpha-benzyloxycarbonyl-D-arginine) is a protected form of the D-isomer of the amino acid arginine. The benzyloxycarbonyl (Z) group protects the alpha-amino group, which can be useful in various biochemical and pharmaceutical applications. While D-arginine is not as common as its L-isomer, it is known to be metabolized by D-amino acid oxidase and may exhibit distinct pharmacological effects. L-arginine is a well-studied amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. The administration of arginine analogs is a common strategy to investigate these pathways.
These application notes provide a generalized framework for the administration of this compound in animal models, with a focus on protocol design, dosage considerations, and potential biological pathways of interest.
Data Presentation
The following tables summarize key quantitative data for D-arginine and L-arginine, which can be used to inform the initial design of studies with this compound.
Table 1: Toxicity Data for D-Arginine
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mouse | Intraperitoneal | LD50 | ~2800 mg/kg | [General toxicology data] |
| Rat | Oral | NOAEL (16 weeks) | 1000 mg/kg/day | [General toxicology data] |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.
Table 2: Pharmacokinetic Parameters of L-Arginine in Rats (Intravenous Infusion)
| Parameter | 250 mg/kg/h | 500 mg/kg/h | 1000 mg/kg/h |
| Increase in Hippocampal NO | ~33% | ~48% | ~50% |
This data is derived from a study on L-arginine and may not be directly applicable to this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO or Tween 80)
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., sterile NaOH and HCl)
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired concentration of this compound based on the target dose and the volume to be administered.
-
In a sterile vial, weigh the appropriate amount of this compound powder.
-
Add a small amount of the chosen vehicle to the vial to create a slurry.
-
If using a solubilizing agent like DMSO, dissolve the this compound in the minimal required volume of the agent first.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
Check the pH of the solution and adjust to physiological pH (~7.4) using sterile NaOH or HCl, if necessary.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term storage or frozen for long-term storage, protected from light).
Administration of this compound to Rodent Models
a) Oral Gavage (PO)
-
Acclimate the animals to the handling and gavage procedure for several days before the experiment.
-
Prepare the this compound solution as described above. Ensure the final vehicle is suitable for oral administration.
-
Calculate the volume of the solution to be administered based on the animal's body weight and the target dose.
-
Gently restrain the animal and insert a sterile, flexible gavage needle into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
b) Intraperitoneal (IP) Injection
-
Prepare the this compound solution in a sterile, isotonic vehicle (e.g., 0.9% saline or PBS).
-
Restrain the animal to expose the lower abdominal quadrants.
-
Insert a sterile needle (e.g., 25-27 gauge) into the peritoneal cavity, avoiding the midline and major organs.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
c) Intravenous (IV) Injection
-
This route provides immediate systemic delivery but requires more technical skill.
-
Prepare the this compound solution in a sterile vehicle suitable for intravenous administration.
-
Place the animal in a restraining device that allows access to a suitable vein (e.g., tail vein in mice and rats).
-
Dilate the vein using a heat lamp or warm water.
-
Insert a sterile needle (e.g., 27-30 gauge) into the vein.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Mandatory Visualizations
Signaling Pathways
Based on the known roles of arginine, this compound could potentially influence nitric oxide signaling. The following diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Application Notes and Protocols for Z-D-Arg-OH in the Inhibition of iNOS Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products.[1] While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock.[1][2] Consequently, the inhibition of iNOS activity is a significant therapeutic target. Arginine analogs, which compete with the natural substrate L-arginine, are a major class of NOS inhibitors.[3] This document provides detailed application notes and protocols for utilizing Z-D-Arg-OH, a protected D-arginine derivative, as a potential inhibitor of iNOS activity.
Mechanism of Action of Arginine-Based Inhibitors
Arginine-based inhibitors primarily act as competitive antagonists at the L-arginine binding site within the oxygenase domain of the iNOS enzyme.[3][4] By binding to the active site, these molecules prevent the conversion of L-arginine to L-citrulline and the subsequent release of NO.[1] The stereochemistry and modifications of the arginine scaffold can influence the inhibitor's potency and selectivity for the different NOS isoforms (iNOS, eNOS, and nNOS).[3]
Data Presentation: Inhibitory Potency of Arginine-Based NOS Inhibitors
| Inhibitor | Target NOS Isoform | Inhibition Constant (Ki) | Inhibition Constant (IC50) | Species | Reference |
| This compound | iNOS | To be determined | To be determined | - | - |
| L-NIL | iNOS | 0.9 µM | - | Human | [3] |
| 1400W | iNOS | 7 nM (Kd) | - | Human | [1] |
| L-NAME (as L-NOARG) | nNOS/eNOS selective | 1.4 µM (IC50 for brain NOS) | - | Rat | [3] |
| L-NMMA | Non-selective | - | ~10 µM (in cells) | - | [3] |
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay in Macrophage Cell Culture
This protocol describes a method to assess the inhibitory effect of this compound on iNOS activity in a murine macrophage cell line (e.g., RAW 264.7) by measuring nitric oxide production using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
iNOS Induction:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS) and IFN-γ (e.g., 100 µg/mL in sterile PBS).
-
To induce iNOS expression, treat the cells with LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL).
-
Include a non-induced control group (cells treated with vehicle only).
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Immediately after inducing iNOS, treat the cells with various concentrations of this compound. A typical starting range for arginine-based inhibitors is 1 µM to 1 mM. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Include a vehicle control for the inhibitor.
-
A positive control inhibitor, such as L-NIL (10 µM), should be included.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of this compound compared to the induced, untreated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: iNOS signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for iNOS inhibition assay.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Stock Solution of Z-D-Arg-OH for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Z-D-Arg-OH (Nα-Benzyloxycarbonyl-D-arginine). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of in vitro assays in research and drug development.
Introduction
This compound is a protected derivative of the amino acid D-arginine. The benzyloxycarbonyl (Z) group protects the alpha-amino group, making it a useful building block in peptide synthesis and a valuable tool in various biochemical and cellular assays. Proper handling and preparation of this compound are essential for obtaining accurate and consistent experimental results.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Reference |
| Synonyms | Cbthis compound, Nα-Benzyloxycarbonyl-D-arginine | [1] |
| CAS Number | 6382-93-0 | [1] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [2] |
| Molecular Weight | 308.33 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Storage (Solid) | Store at -20°C for long-term stability. | [1] |
Solubility Data
The choice of solvent is critical for preparing a homogenous and stable stock solution. This compound is soluble in several organic solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
| Solvent | Solubility | Notes |
| DMSO | Soluble | [1] |
| Water | Solubility of the related compound D-Arginine is 25 mg/mL.[4] The 'Z' group is expected to decrease aqueous solubility. | |
| Ethanol | Solubility of the related L-Arginine hydrochloride is ~3 mg/mL.[5] | |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Note: It is crucial to use anhydrous, high-purity solvents to avoid precipitation and degradation of the compound.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent addition to the final assay, reducing potential solvent-induced artifacts.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh out 30.83 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Calculation:
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Molecular Weight (MW) = 308.33 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.1 mol/L x 308.33 g/mol x 0.001 L = 0.03083 g = 30.83 mg
-
-
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This step should be performed in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For frequent use, a working aliquot can be stored at 4°C for a short period (up to one week).
-
Stability and Storage of Stock Solutions
Proper storage is essential to maintain the integrity of the this compound stock solution.
-
Long-term Storage: Store at -20°C in tightly sealed amber vials to protect from light and moisture.
-
Short-term Storage: A working aliquot can be kept at 4°C for up to one week.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquoting into single-use volumes is highly recommended.
-
Aqueous Solutions: Aqueous solutions of arginine and its derivatives can be susceptible to degradation, particularly at alkaline pH. It is recommended to prepare fresh aqueous dilutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for more than one day.[5][6]
In Vitro Assay Considerations
When using the this compound stock solution in in vitro assays, it is important to consider the final concentration of the DMSO solvent. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for Investigating Neurotransmission with Z-D-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH (N-α-Cbz-D-arginine) is a derivative of the amino acid D-arginine. In the context of neurotransmission research, it is primarily investigated for its potential role as a competitive inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule in the nervous system, acting as a retrograde messenger that influences synaptic plasticity, neurotransmitter release, and blood flow. By inhibiting NOS, this compound and its analogs, such as Z-D-Arg(NO2)-OH (N-α-Cbz-D-nitroarginine), serve as valuable tools to elucidate the physiological and pathological roles of NO in neurotransmission.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on enzyme activity, neurotransmitter dynamics, synaptic plasticity, and behavior.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide a template for organizing experimentally determined values. Researchers are encouraged to perform the described in vitro assays to populate these tables for their specific experimental conditions.
Table 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition by this compound
| NOS Isoform | IC50 (µM) | Binding Affinity (Ki, µM) | Inhibition Type |
| nNOS (neuronal) | Data to be determined | Data to be determined | e.g., Competitive |
| eNOS (endothelial) | Data to be determined | Data to be determined | e.g., Competitive |
| iNOS (inducible) | Data to be determined | Data to be determined | e.g., Competitive |
Table 2: Effects of this compound on Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Basal Level (% of control) | Stimulated Release (% of control) |
| e.g., Hippocampus | Glutamate | Data to be determined | Data to be determined |
| e.g., Hippocampus | GABA | Data to be determined | Data to be determined |
| e.g., Striatum | Dopamine | Data to be determined | Data to be determined |
Table 3: Electrophysiological Effects of this compound
| Brain Slice | Parameter | Baseline | Post this compound |
| e.g., Hippocampal CA1 | LTP (% of baseline fEPSP slope) | e.g., 150 ± 10% | Data to be determined |
| e.g., Hippocampal CA1 | LTD (% of baseline fEPSP slope) | e.g., 75 ± 5% | Data to be determined |
| e.g., Cortical Layer V | Paired-Pulse Ratio | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Caption: Nitric Oxide Signaling Pathway in a Neuron.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, injectable stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the required mass of this compound powder.
-
Weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile water or saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Arginine derivatives are generally soluble in aqueous solutions.
-
Adjust the final volume with sterile water or saline to achieve the desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the IC50 value of this compound for different NOS isoforms.
Materials:
-
Recombinant nNOS, eNOS, and iNOS enzymes
-
NOS assay buffer
-
L-Arginine (substrate)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Griess Reagent system for nitrite determination
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing NOS assay buffer, L-Arginine, NADPH, Calmodulin (if applicable), and BH4.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the respective NOS isoform to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Add the Griess reagents to each well to measure the amount of nitrite produced, which is an indicator of NO production.
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.
In Vivo Microdialysis for Neurotransmitter Analysis
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters like glutamate and GABA in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
This compound solution for perfusion or systemic administration
-
Anesthetics and surgical tools
Protocol:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentration of glutamate and GABA in the dialysate samples using HPLC.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare between control and this compound treated groups.
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To investigate the effect of this compound on synaptic plasticity, specifically LTP, in brain slices.
Materials:
-
Vibrating microtome
-
Brain slice chamber
-
aCSF
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
This compound
Protocol:
-
Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from the animal.
-
Transfer the slices to a holding chamber with oxygenated aCSF to recover.
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply this compound to the perfusion bath at the desired concentration.
-
Continue to record baseline fEPSPs in the presence of this compound.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the magnitude of LTP between control slices and slices treated with this compound.
Morris Water Maze for Spatial Memory Assessment
Objective: To evaluate the effect of this compound on spatial learning and memory.[1][2][3][4][5]
Materials:
-
Circular water tank
-
Submerged platform
-
Video tracking system
-
This compound for systemic administration
Protocol:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals (e.g., 30 minutes before the first trial of each day).
-
Place the animal in the water maze facing the wall at one of the four starting positions.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60 seconds).
-
If the animal finds the platform, allow it to stay there for 15-30 seconds. If not, guide it to the platform.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the maze.
-
Place the animal in the maze and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the learning curves (escape latency and path length) during the acquisition phase between the control and this compound treated groups.
-
Compare the time spent in the target quadrant during the probe trial to assess memory retention.
-
References
- 1. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homepage.villanova.edu [homepage.villanova.edu]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Z-D-Arg-OH: Application Notes for Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH, or N-α-Cbz-D-arginine, is a derivative of the amino acid D-arginine. In pharmacological research, particularly in studies involving the nitric oxide (NO) pathway, this compound serves as an essential tool, primarily utilized as a negative control. The enzyme nitric oxide synthase (NOS), which synthesizes NO from L-arginine, is stereospecific for its L-enantiomer substrate.[1][2] Consequently, D-arginine and its derivatives, including this compound, are not metabolized by NOS to produce nitric oxide.[1] This inherent inactivity within the canonical NO synthesis pathway makes this compound an ideal candidate to validate the specificity of effects observed with L-arginine or L-arginine-based compounds.
While D-arginine itself is widely used as a negative control, it's important to note that some studies suggest it may not be entirely biologically inert under all conditions, potentially exerting effects independent of the NOS pathway at higher concentrations.[1][3] Therefore, careful consideration of the experimental context is crucial when interpreting results.
This document provides detailed application notes and protocols for the use of this compound as a negative control in pharmacological studies, focusing on its application in nitric oxide synthase (NOS) activity assays.
Data Presentation
The primary role of this compound in pharmacological studies is as a negative control, and as such, it is expected to show no significant activity in assays where L-arginine is the active substrate. The following table summarizes the expected comparative activity of L-arginine, a known NOS inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester), and this compound in a typical NOS activity assay.
| Compound | Expected Biological Activity | Typical Concentration Range |
| L-Arginine | Substrate for Nitric Oxide Synthase (NOS); Positive Control | 1 µM - 10 mM |
| L-NAME | Competitive Inhibitor of NOS; Positive Inhibition Control | 10 µM - 1 mM |
| This compound | Negative Control ; Not a substrate for NOS | 1 µM - 10 mM (matched to L-Arginine concentration) |
Signaling Pathways and Experimental Workflows
To visually represent the context in which this compound is used, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for a NOS inhibition/control study.
Experimental Protocols
The following is a representative protocol for a colorimetric nitric oxide synthase (NOS) activity assay using the Griess reagent system, adapted to include this compound as a negative control. This assay measures the production of nitrite (NO₂⁻), a stable breakdown product of nitric oxide.
Objective: To determine the effect of a test compound on NOS activity, using this compound as a negative control to ensure the observed activity is specific to L-arginine metabolism.
Materials:
-
Purified NOS enzyme (e.g., recombinant human eNOS, nNOS, or iNOS)
-
L-Arginine solution
-
This compound solution (prepared at the same concentration as the L-arginine solution)
-
L-NAME solution (positive inhibitor control)
-
Test compound solution
-
NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol)
-
Cofactor solution (containing NADPH, FAD, FMN, and BH₄)
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of L-arginine, this compound, L-NAME, and the test compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions by diluting the stock solutions in NOS assay buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Prepare a sodium nitrite standard curve by serially diluting a stock solution in NOS assay buffer.
-
-
Assay Setup:
-
On a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Blank: Assay buffer and cofactors (no enzyme).
-
Positive Control (100% Activity): NOS enzyme, cofactors, and L-arginine.
-
Negative Control: NOS enzyme, cofactors, and this compound.
-
Test Compound: NOS enzyme, cofactors, L-arginine, and the test compound.
-
Positive Inhibition Control: NOS enzyme, cofactors, L-arginine, and L-NAME.
-
-
The final volume in each well should be the same (e.g., 100 µL).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the NOS enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Nitrite Detection (Griess Assay):
-
Stop the enzyme reaction. For some commercial kits, this is achieved by the addition of one of the Griess reagents.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of NOS activity for the test compound and control wells relative to the positive control (100% activity).
-
Expected Results:
-
The Positive Control (L-arginine) should show a high level of nitrite production.
-
The Negative Control (this compound) should show little to no nitrite production, similar to the blank.
-
The Positive Inhibition Control (L-NAME) should show significantly reduced nitrite production compared to the positive control.
-
The effect of the Test Compound can be quantified by comparing its nitrite production to that of the positive control.
By demonstrating that this compound does not lead to nitric oxide production under the same conditions where L-arginine does, researchers can confidently attribute the observed effects to the specific enzymatic conversion of L-arginine by nitric oxide synthase.
References
Experimental Design for Z-D-Arg-OH Treatment In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vivo experimental design of Z-D-Arg-OH treatment. This compound, or N-alpha-benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. While L-arginine is the natural substrate for nitric oxide synthase (NOS), which produces the critical signaling molecule nitric oxide (NO), D-arginine and its derivatives are generally not substrates for this enzyme. However, in vivo studies on D-arginine have indicated that it is not biologically inert and may exert a mild antihypertensive effect. The benzyloxycarbonyl ("Z") protecting group may influence the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines protocols for preliminary in vivo screening to assess the biological activity of this compound, with a focus on its potential effects on the cardiovascular system, drawing parallels from established protocols for other arginine derivatives and NOS inhibitors.
Introduction to this compound and Nitric Oxide Synthase
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). Given the critical role of NO, the modulation of NOS activity is a significant area of research for various pathological conditions.
Arginine derivatives are a major class of compounds investigated as NOS inhibitors. While L-arginine analogues are the most common competitive inhibitors, the effects of D-amino acid derivatives are less characterized. It is crucial to note the enantiomer-specific actions of many arginine-based compounds. This compound is the D-enantiomer of Z-L-Arg-OH. While Z-L-Arg-OH would be expected to have a higher affinity for the NOS active site, the in vivo effects of this compound remain to be fully elucidated.
Signaling Pathways
The primary signaling pathway of interest when investigating arginine derivatives is the Nitric Oxide signaling pathway. Inhibition of NOS would lead to a decrease in NO production, resulting in reduced activation of soluble guanylate cyclase (sGC) and consequently lower levels of cyclic guanosine monophosphate (cGMP). This would lead to vasoconstriction and an increase in blood pressure.
Below are diagrams illustrating the general Nitric Oxide signaling pathway and a hypothetical experimental workflow for assessing the in vivo effects of this compound.
Experimental Protocols
The following protocols are designed for an initial in vivo screening of this compound in a rodent model (e.g., Sprague-Dawley rats). These protocols are based on established methods for assessing the in vivo effects of other NOS inhibitors.
Animal Model and Acclimatization
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Preparation of this compound Solution
-
Solvent: Determine the solubility of this compound in a vehicle suitable for in vivo administration (e.g., sterile saline, phosphate-buffered saline [PBS], or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline).
-
Concentration: Prepare a stock solution of known concentration. The final concentration for injection should be calculated based on the desired dose and the animal's body weight.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter before administration.
Experimental Groups
-
Group 1: Vehicle Control: Administer the vehicle solution only.
-
Group 2: this compound (Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg).
-
Group 3: this compound (High Dose): Administer a high dose of this compound (e.g., 50 mg/kg).
-
Group 4: Positive Control (L-NAME): Administer a known NOS inhibitor, such as L-NAME (e.g., 30 mg/kg), to validate the experimental setup.
Administration Route
-
Intravenous (i.v.) injection: For acute studies to observe immediate effects on cardiovascular parameters. Administer via a tail vein or a cannulated femoral vein.
-
Intraperitoneal (i.p.) injection: For sub-acute or chronic studies.
Measurement of Cardiovascular Parameters
-
Blood Pressure and Heart Rate:
-
Method: Use telemetry for continuous monitoring in conscious, freely moving animals to avoid stress-induced artifacts. Alternatively, use a non-invasive tail-cuff method for intermittent measurements. For acute studies with anesthetized animals, direct arterial cannulation (e.g., carotid or femoral artery) connected to a pressure transducer provides continuous and accurate measurements.
-
Procedure:
-
Record baseline blood pressure and heart rate for at least 30 minutes before administration of the test compound.
-
Administer the vehicle or test compound.
-
Continuously monitor and record blood pressure and heart rate for a predefined period (e.g., 2-4 hours for acute studies).
-
-
Biochemical Analysis
-
Sample Collection: At the end of the experiment, collect blood samples via cardiac puncture under deep anesthesia. Euthanize the animals according to approved protocols.
-
Nitrite/Nitrate (NOx) Levels:
-
Method: Measure plasma or serum levels of nitrite and nitrate, stable metabolites of NO, using a Griess assay or a chemiluminescence-based NO analyzer.
-
Significance: A decrease in NOx levels in the this compound treated groups compared to the vehicle control would suggest inhibition of NO synthesis.
-
-
cGMP Levels:
-
Method: Measure cGMP levels in plasma or tissue homogenates (e.g., aorta, heart) using an ELISA kit.
-
Significance: A decrease in cGMP levels would be consistent with reduced NO signaling.
-
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare between groups. A p-value of <0.05 is typically considered statistically significant.
Table 1: Hypothetical Effects of this compound on Cardiovascular Parameters
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | - | +2 ± 1.5 | -5 ± 3 |
| This compound (Low) | 10 | +8 ± 2.1 | -15 ± 5 |
| This compound (High) | 50 | +25 ± 3.5 | -40 ± 8 |
| L-NAME (Positive Control) | 30 | +40 ± 4.2 | -60 ± 10 |
| Hypothetical data for illustrative purposes. Statistical significance denoted by * (p < 0.05) compared to vehicle control. |
Table 2: Hypothetical Effects of this compound on Biochemical Markers
| Treatment Group | Dose (mg/kg) | Plasma NOx (µM) | Aortic cGMP (pmol/mg protein) |
| Vehicle Control | - | 25 ± 2.8 | 1.5 ± 0.2 |
| This compound (Low) | 10 | 20 ± 2.1 | 1.2 ± 0.15 |
| This compound (High) | 50 | 12 ± 1.5 | 0.7 ± 0.1 |
| L-NAME (Positive Control) | 30 | 8 ± 1.1 | 0.4 ± 0.08 |
| Hypothetical data for illustrative purposes. Statistical significance denoted by * (p < 0.05) compared to vehicle control. |
Experimental Workflow Diagram
Conclusion
The provided protocols offer a foundational framework for the initial in vivo investigation of this compound. Due to the limited specific data on this compound, a careful dose-response study is crucial to determine its potential biological activity and to establish a safe and effective dose range. The comparison with a known NOS inhibitor like L-NAME will be essential for interpreting the results. Should this compound demonstrate significant in vivo effects, further studies to elucidate its precise mechanism of action, pharmacokinetics, and potential therapeutic applications would be warranted.
Measuring the Effects of Z-D-Arg-OH on Nitric Oxide Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] Given the diverse roles of NO, the modulation of its production is a key area of interest for therapeutic intervention in various diseases.
Z-D-Arg-OH is a structural analog of L-arginine, the natural substrate for nitric oxide synthase (NOS). Due to this similarity, this compound is hypothesized to act as a competitive inhibitor of NOS, thereby reducing the production of nitric oxide. Understanding the inhibitory potential of this compound is crucial for its development as a potential therapeutic agent.
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on nitric oxide production in a cell-based assay, utilizing the Griess assay to quantify nitrite, a stable and quantifiable end-product of NO metabolism.
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
Nitric oxide is synthesized from the amino acid L-arginine by the action of nitric oxide synthase (NOS). This process involves the transfer of electrons from NADPH via FAD and FMN to the heme center of the enzyme. The constitutive isoforms, nNOS and eNOS, are activated by an increase in intracellular calcium levels, which promotes the binding of calmodulin (CaM). In contrast, iNOS is largely calcium-independent as it binds calmodulin with very high affinity even at basal calcium concentrations. Arginine analogs, such as this compound, are thought to compete with L-arginine for binding to the active site of NOS, thereby inhibiting the synthesis of nitric oxide.
Data Presentation: Inhibitory Effect of this compound on Nitric Oxide Production
The following table summarizes hypothetical quantitative data on the inhibition of nitric oxide production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitrite concentration in the culture supernatant was measured using the Griess assay after a 24-hour incubation period. The data illustrates a dose-dependent inhibition of NO production, with an estimated IC50 value.
| This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD, n=3) | Percent Inhibition (%) |
| 0 (Control) | 55.2 ± 4.1 | 0 |
| 1 | 48.1 ± 3.5 | 12.9 |
| 10 | 35.8 ± 2.9 | 35.1 |
| 50 | 21.3 ± 1.8 | 61.4 |
| 100 | 10.5 ± 1.1 | 81.0 |
| 250 | 4.2 ± 0.5 | 92.4 |
| IC50 | ~ 35 µM |
Note: This data is illustrative and intended to demonstrate the expected outcome of the described experimental protocol.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophage cells and their stimulation to produce nitric oxide, followed by treatment with the inhibitor this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same amount of solvent used for this compound).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation of Nitric Oxide Production:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce iNOS expression and NO production.
-
Do not add LPS to a set of control wells to measure basal NO production.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay for Nitrite Quantification
This protocol details the colorimetric determination of nitrite concentration in the cell culture supernatant using the Griess reagent.[3][4]
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Note: Store reagents in the dark at 4°C.
-
-
Sodium nitrite (NaNO2) standard solution (100 µM)
-
Culture medium (the same as used for the cell culture)
-
96-well microplate reader
Protocol:
-
Preparation of Nitrite Standards:
-
Prepare a series of nitrite standards by serially diluting the 100 µM NaNO2 stock solution in culture medium. Recommended concentrations: 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.
-
-
Griess Assay Procedure:
-
Carefully collect 50 µL of the cell culture supernatant from each well of the cell culture plate and transfer it to a new 96-well plate.
-
Add 50 µL of each nitrite standard to separate wells in the new plate.
-
Add 50 µL of Griess Reagent Component A to all wells containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration without inhibitor)] x 100
-
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the inhibitory effects of this compound on nitric oxide production. By following these detailed methodologies, scientists can obtain reliable and reproducible data to characterize the potency of this compound as a NOS inhibitor. This information is essential for its further evaluation in drug discovery and development programs targeting pathologies associated with aberrant nitric oxide signaling.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Combining Z-D-Arg-OH with Other Inhibitors in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH is a D-enantiomer of the N-alpha-benzyloxycarbonyl (Z)-protected form of the amino acid arginine. As an arginine derivative, it holds potential for use in studies investigating the roles of arginine-metabolizing enzymes, such as nitric oxide synthase (NOS) and arginase. The metabolic pathways of L-arginine are critical in various physiological and pathological processes, including immune responses, cardiovascular function, and cancer progression. L-arginine serves as a substrate for both NOS, which produces nitric oxide (NO), a key signaling molecule, and arginase, which converts L-arginine to ornithine and urea, impacting cell proliferation and collagen synthesis.
The use of D-amino acids like this compound in experimental settings can be strategic. Due to their stereochemistry, D-isomers are often resistant to enzymatic degradation by proteases that are specific to L-amino acids. This property can lead to increased bioavailability and prolonged effects in vivo. In the context of arginine-dependent pathways, this compound could serve multiple purposes: as a control for L-arginine supplementation, as a potential modulator of arginine transporters, or as a compound with yet-to-be-characterized inhibitory or regulatory effects on NOS or arginase activity.
These application notes provide a framework for designing and conducting experiments to investigate the effects of combining this compound with known inhibitors of the L-arginine metabolic pathways. The protocols are based on established methodologies from studies involving L-arginine and its analogs in combination with enzyme inhibitors.
Signaling Pathways of L-Arginine Metabolism
The two primary enzymatic pathways for L-arginine metabolism are the nitric oxide synthase (NOS) pathway and the arginase pathway. These pathways compete for the same substrate, L-arginine, and their balance is crucial for cellular function.
Experimental Design and Rationale
The primary goal of combining this compound with other inhibitors is to elucidate the specific roles of the NOS and arginase pathways in a given biological context, such as cancer or inflammatory diseases. This compound can be used as a tool to probe the system's response to a non-metabolizable arginine analog in the presence of specific enzyme inhibition.
Potential Combinations and Their Rationale:
-
This compound + Arginase Inhibitor (e.g., Nω-hydroxy-nor-L-arginine (nor-NOHA), L-Norvaline):
-
Rationale: To investigate if this compound has any effect on cellular functions when the arginase pathway is blocked. This could reveal if this compound competes with L-arginine for cellular uptake or has off-target effects. By inhibiting arginase, more L-arginine is available for the NOS pathway. The addition of this compound could potentially modulate this shift.
-
-
This compound + NOS Inhibitor (e.g., L-NAME, 7-NI):
-
Rationale: To determine the impact of this compound in a state of reduced nitric oxide production. This is relevant in pathologies where NOS activity is dysregulated.
-
-
This compound + Chemotherapeutic Agent (e.g., Docetaxel):
-
Rationale: In cancer models, L-arginine supplementation has been shown to enhance anti-tumor immunity. Combining this compound with a chemotherapeutic agent could help determine if a non-metabolizable arginine analog can mimic or antagonize the immunomodulatory effects of L-arginine.
-
Experimental Protocols
The following are generalized protocols that should be adapted to specific research questions, cell lines, or animal models.
In Vitro Cell-Based Assay Protocol
Objective: To assess the combined effect of this compound and an inhibitor on cell viability, proliferation, or function.
Materials:
-
Cell line of interest (e.g., 4T1 breast cancer cells, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (CAS: 6382-93-0)
-
Arginase or NOS inhibitor of choice
-
96-well plates
-
Cell viability/proliferation assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of the chosen inhibitor according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the inhibitor in cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound, the inhibitor, or the combination of both to the respective wells. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability/Proliferation:
-
After the incubation period, perform the cell viability/proliferation assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound and the combination.
-
Use synergy analysis software (e.g., CompuSyn) to determine if the combination effect is synergistic, additive, or antagonistic.
-
In Vivo Animal Study Protocol
Objective: To evaluate the in vivo efficacy of this compound in combination with an inhibitor in a disease model (e.g., tumor-bearing mice).
Materials:
-
Animal model (e.g., BALB/c mice)
-
Tumor cells for implantation (e.g., 4T1)
-
This compound
-
Inhibitor of choice
-
Sterile vehicle for injection (e.g., PBS, saline)
-
Calipers for tumor measurement
-
Equipment for animal monitoring and euthanasia
Procedure:
-
Tumor Cell Implantation: Inject tumor cells (e.g., 1 x 10^5 4T1 cells) into the mammary fat pad of the mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Prepare sterile solutions of this compound and the inhibitor in the appropriate vehicle.
-
Administer the treatments according to the planned schedule, dosage, and route (e.g., intraperitoneal, oral gavage). A representative dosing schedule could be daily administration for the inhibitor and every other day for this compound for a period of 2-3 weeks.
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice (body weight, activity) throughout the experiment.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Collect primary tumors, and if applicable, metastatic organs (e.g., lungs) for further analysis.
-
-
Ex Vivo Analysis:
-
Analyze tumors and tissues for relevant biomarkers (e.g., immune cell infiltration by flow cytometry or immunohistochemistry, gene expression by RT-qPCR).
-
Data Presentation
Quantitative data from combination experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cell Viability Data
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD | IC50 (µM) | Combination Index (CI)* |
| Vehicle Control | - | 100 ± 5.2 | - | - |
| This compound | 10 | 95.4 ± 4.8 | >100 | - |
| 50 | 88.1 ± 6.1 | |||
| 100 | 80.3 ± 5.5 | |||
| Inhibitor X | 5 | 75.2 ± 7.3 | 15.2 | - |
| 10 | 60.1 ± 6.9 | |||
| 20 | 45.8 ± 5.4 | |||
| This compound + Inhibitor X | 10 + 5 | 65.3 ± 6.2 | - | 0.8 |
| 50 + 10 | 40.7 ± 5.1 | - | 0.7 | |
| 100 + 20 | 25.9 ± 4.9 | - | 0.6 |
*Combination Index (CI): <1 indicates synergy, =1 indicates additive effect, >1 indicates antagonism.
Table 2: In Vivo Tumor Growth Data
| Treatment Group | Number of Animals | Initial Tumor Volume (mm³) ± SEM | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 75.4 ± 8.1 | 1520.6 ± 150.3 | - |
| This compound (10 mg/kg) | 10 | 76.1 ± 7.9 | 1450.2 ± 145.8 | 4.6 |
| Inhibitor Y (5 mg/kg) | 10 | 74.9 ± 8.3 | 980.5 ± 120.1 | 35.5 |
| This compound + Inhibitor Y | 10 | 75.8 ± 8.0 | 650.3 ± 95.7 | 57.2 |
Conclusion
The combination of this compound with specific inhibitors of the L-arginine metabolic pathways offers a novel approach to dissect the complex roles of arginine metabolism in health and disease. The provided protocols and data presentation formats serve as a guide for researchers to design and execute rigorous experiments. It is crucial to adapt these general methodologies to the specific scientific question and experimental system being investigated. Careful consideration of dosages, treatment schedules, and relevant endpoints will be key to obtaining meaningful and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-D-Arg-OH Inhibition Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected inhibitory effect of Z-D-Arg-OH in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of the amino acid arginine.[1][2] While specific inhibitory targets are not broadly documented in public literature, as an arginine mimetic, it might be hypothesized to inhibit enzymes that utilize arginine as a substrate. These could include certain proteases (e.g., trypsin-like serine proteases) or other enzymes involved in arginine metabolism. Its mechanism would likely be competitive inhibition due to structural similarity to the natural substrate.
Q2: I am not seeing any inhibition in my assay. What are the most common reasons for this?
The lack of an inhibitory effect can stem from several factors, which can be broadly categorized into three areas: issues with the inhibitor itself, problems with the experimental setup and reagents, or unexpected biological phenomena. A systematic troubleshooting approach is crucial to identify the root cause.[3][4]
Q3: How can I be sure that the this compound I am using is active?
It is essential to verify the quality and integrity of your inhibitor. This includes confirming its identity, purity, and stability. You can find information on the chemical properties of this compound from various suppliers.[5][6][7][8]
Troubleshooting Guides
Guide 1: Issues Related to the Inhibitor (this compound)
A primary reason for a lack of inhibitory effect can be a problem with the inhibitor itself. Use the following checklist to troubleshoot issues with your this compound stock.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Ensure you have the correct compound, this compound, and not a different isomer or salt.
-
Check the certificate of analysis (CofA) from the supplier for purity data (e.g., HPLC, NMR).[6] Impurities could interfere with the assay.
-
-
Assess Solubility and Stability:
-
This compound is an amino acid derivative and its solubility can be pH-dependent.[9][10] Ensure it is fully dissolved in a compatible solvent. Poor solubility can lead to a lower effective concentration in your assay.[3]
-
Consider the stability of this compound in your assay buffer and under your experimental conditions (temperature, light exposure). Degradation of the compound will lead to a loss of activity.
-
-
Prepare Fresh Solutions:
Data Summary Table for Inhibitor Quality Control:
| Parameter | Recommended Specification | Your Experimental Value | Pass/Fail |
| Purity (from CofA) | >98% | ||
| Solubility in Assay Buffer | Complete dissolution at highest concentration | ||
| Stock Solution Age | < 1 week (freshly prepared) | ||
| Freeze-Thaw Cycles | < 3 |
Guide 2: Problems with the Experimental Setup
Even with a high-quality inhibitor, issues with the experimental protocol or reagents can lead to a lack of observable inhibition.
Troubleshooting Steps:
-
Enzyme Activity:
-
Confirm that the target enzyme is active. Run a positive control without any inhibitor and a negative control without the enzyme or substrate.[4]
-
Ensure the enzyme concentration is appropriate. If the enzyme concentration is too high, the inhibitor concentration may be insufficient to produce a measurable effect.[3]
-
-
Substrate Concentration:
-
For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. If the substrate concentration is too high relative to its Km, a higher concentration of the inhibitor will be needed to see an effect.
-
-
Assay Conditions:
-
Pipetting and Dilutions:
-
Double-check all calculations for dilutions of the inhibitor, enzyme, and substrate.
-
Use calibrated pipettes to ensure accurate dispensing of all reagents.[11]
-
Experimental Protocol: A General Enzyme Inhibition Assay
-
Prepare Reagents:
-
Prepare assay buffer at the optimal pH for the target enzyme.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the substrate.
-
Prepare the enzyme solution in assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the this compound solution at various concentrations (serial dilutions). Include a vehicle control (solvent only).
-
Add the enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Start the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the lack of an inhibitory effect.
Guide 3: Biological and Mechanistic Considerations
If you have ruled out issues with the inhibitor and the experimental setup, the lack of an effect may be due to the biological complexity of the system you are studying.
Troubleshooting Steps:
-
Target Isoforms and Splice Variants:
-
Post-Translational Modifications (PTMs):
-
PTMs of the target enzyme can affect its conformation and the binding of inhibitors.
-
-
Cell-Based Assays vs. In Vitro Assays:
-
If you are working with cells, the inhibitor may not be cell-permeable.
-
The inhibitor could be actively transported out of the cell or metabolized into an inactive form.
-
-
Incorrect Target Hypothesis:
-
It is possible that this compound does not inhibit the target enzyme you are studying. Consider performing broader screening assays to identify its actual targets.
-
Potential Signaling Pathway Involvement:
As this compound is an arginine derivative, it could potentially interfere with pathways involving nitric oxide synthesis or protein arginine methylation.
Caption: Hypothesized inhibitory action of this compound on key arginine-dependent pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:6382-93-0 | Chemsrc [chemsrc.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. CAS 6382-93-0 | this compound - Synblock [synblock.com]
- 7. peptide.com [peptide.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Serine and arginine rich splicing factor 1: a potential target for neuroprotection and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting serine- and arginine-rich splicing factors to rectify aberrant alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative splicing regulation during C. elegans development: splicing factors as regulated targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genome-Wide Identification of Alternatively Spliced mRNA Targets of Specific RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide identification of alternatively spliced mRNA targets of specific RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-D-Arg-OH Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-D-Arg-OH in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize dosage and achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound, or N-alpha-benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. The "Z" in its name refers to the benzyloxycarbonyl protecting group attached to the alpha-amino group.[1][2] While it is commonly used in peptide synthesis to prevent unwanted reactions involving the arginine residue, its structural similarity to L-arginine suggests it may have other biological activities.[1][2]
Q2: What is the likely mechanism of action for this compound's biological effects?
A2: Due to the limited specific research on the standalone biological effects of this compound, its precise mechanism of action is not well-elucidated. However, as a D-amino acid derivative, it is less likely to be incorporated into proteins. A plausible hypothesis is that it may act as a competitive inhibitor for enzymes that utilize L-arginine as a substrate, such as nitric oxide synthase (NOS). A related compound, Z-D-Arg(NO2)-OH, is known to be used in studies of the nitric oxide synthase pathway.[3]
Q3: How should I dissolve and store this compound?
A3: this compound is generally a white to off-white solid.[2] For experimental use, it is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the potential off-target effects of this compound?
A4: As with any small molecule inhibitor, the potential for off-target effects exists. These can arise from the compound interacting with proteins other than the intended target. It is crucial to include appropriate controls in your experiments to identify and account for any off-target effects. This may involve using inactive structural analogs of this compound or employing multiple cell lines and assay formats to confirm the specificity of the observed effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect at expected concentrations. | Compound Degradation: this compound may be unstable in your experimental medium or under your storage conditions. | - Prepare fresh stock solutions. - Minimize exposure of stock solutions to light and repeated temperature changes. - Test the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect Dosage: The effective concentration for your specific cell line or enzyme system may be different from published examples (if any). | - Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal dosage. | |
| Cell Line Resistance: The target pathway may not be active or important in your chosen cell line. | - Confirm the expression and activity of the hypothesized target (e.g., nitric oxide synthase) in your cell line. - Consider using a different cell line known to be sensitive to perturbations in the target pathway. | |
| High levels of cell death or cytotoxicity. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | - Ensure the final concentration of DMSO in your culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%. - Include a vehicle control (medium with the same concentration of DMSO but without this compound) in all experiments. |
| Compound-Induced Toxicity: this compound itself may be toxic to the cells at the concentrations being tested. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound. - Use concentrations below the toxic threshold for your functional assays. | |
| Precipitation of the compound in the experimental medium. | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, while remaining non-toxic to the cells. - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a solubilizing agent, but first, test its effect on your experimental system. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Efficacy of this compound as a Nitric Oxide Synthase (NOS) Inhibitor
This protocol describes how to measure the effect of this compound on NOS activity by quantifying nitric oxide (NO) production.
Materials:
-
This compound
-
Cell line known to produce NO (e.g., endothelial cells) or purified NOS enzyme
-
Cell lysis buffer (if using cell lysates)
-
Griess Reagent System for NO measurement
-
L-arginine (substrate)
-
Known NOS inhibitor (positive control, e.g., L-NAME)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Culture your cells to the desired confluency. Treat the cells with various concentrations of this compound (determined from Protocol 1 to be non-toxic) for a specific period. Include a vehicle control and a positive control.
-
Sample Collection: Collect the cell culture supernatant or prepare cell lysates.
-
Griess Assay:
-
Add the collected samples to a 96-well plate.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves a two-step process to convert nitrate to nitrite and then the detection of total nitrite.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve using the provided nitrite standards. Use the standard curve to calculate the concentration of nitrite in each sample. Compare the NO levels in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Cell Viability
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98 ± 4.8 |
| 100 | 85 ± 6.1 |
| 500 | 52 ± 7.3 |
| 1000 | 25 ± 4.5 |
| 5000 | 5 ± 2.1 |
Table 2: Hypothetical Efficacy of this compound on Nitric Oxide Synthase (NOS) Activity
| Treatment | Nitric Oxide Production (µM) (Mean ± SD) | % Inhibition of NOS Activity |
| Vehicle Control | 15.2 ± 1.8 | 0% |
| This compound (100 nM) | 12.1 ± 1.5 | 20.4% |
| This compound (500 nM) | 7.8 ± 1.1 | 48.7% |
| This compound (1000 nM) | 4.3 ± 0.9 | 71.7% |
| L-NAME (Positive Control) | 2.1 ± 0.5 | 86.2% |
Mandatory Visualization
Caption: Hypothetical signaling pathway illustrating this compound as a competitive inhibitor of NOS.
Caption: Experimental workflow for optimizing this compound dosage.
References
unexpected side effects of Z-D-Arg-OH in animal studies
Disclaimer: There is currently a lack of published animal studies specifically investigating the unexpected side effects of Z-D-Arg-OH (N-alpha-benzyloxycarbonyl-D-arginine). The following troubleshooting guide and frequently asked questions are based on data from studies on the related compound, D-Arginine. This compound is a derivative of D-Arginine, and while their metabolic fates and toxicological profiles may differ, the information on D-Arginine provides a valuable starting point for researchers to consider potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to D-Arginine?
This compound is a protected form of the D-isomer of the amino acid Arginine. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the alpha-amino group. This protection is often utilized in peptide synthesis to prevent unwanted reactions.[1] In biological systems, it is possible that the protecting group is cleaved, releasing D-Arginine. Therefore, understanding the effects of D-Arginine is crucial when working with this compound in animal models.
Q2: Are there known toxicological data for D-Arginine in animals?
Yes, toxicological studies have been conducted on D-Arginine. The lethal dose 50 (LD50) for D-Arginine administered intraperitoneally in mice is approximately 2800 mg/kg. At doses approaching the LD50, central nervous system (CNS) effects have been observed.
Q3: What are the potential unexpected side effects to monitor for when using a D-Arginine derivative like this compound?
Based on studies with D-Arginine, researchers should be vigilant for dose-dependent neurological and behavioral changes. General signs of toxicity can include altered motor activity and autonomic reactions. Specifically, in mice, a 700 mg/kg dose of D-Arginine showed central stimulant properties, while a 1400 mg/kg dose exhibited a depressant profile.[2] Severe retinal toxicity has also been noted in rabbits with intravitreal administration of D-Arginine at doses of 3.5 mg/eye and higher.
Troubleshooting Guide
| Observed Issue | Potential Cause (based on D-Arginine data) | Recommended Action |
| Hyperactivity, restlessness, or seizures in animals. | Potential central nervous system (CNS) stimulant effects at lower to moderate doses. | 1. Immediately record all behavioral observations, noting the dose and time of administration.2. Consider reducing the dose in subsequent experiments.3. Consult with a veterinarian to manage any adverse clinical signs. |
| Lethargy, sedation, or decreased motor activity. | Potential CNS depressant effects at higher doses. | 1. Carefully monitor the animal's level of consciousness and respiratory rate.2. Ensure easy access to food and water.3. Adjust the dosage downwards in future studies. |
| Unexpected changes in physiological parameters (e.g., heart rate, blood pressure). | Autonomic nervous system effects. | 1. Continuously monitor vital signs if possible.2. Correlate physiological changes with the timing of compound administration.3. Consider a dose-response study to identify a "no-observed-adverse-effect-level" (NOAEL). |
| Visual impairment or abnormal ophthalmological findings. | Potential for retinal toxicity, as observed with high-dose intravitreal D-Arginine. | 1. If the route of administration is near the eye, or if systemic administration leads to unexpected visual behavior, schedule an ophthalmological examination.2. Discontinue the study in the affected animal and report the findings. |
Quantitative Data Summary (D-Arginine)
| Parameter | Animal Model | Route of Administration | Dose | Observed Effect |
| LD50 | Mouse | Intraperitoneal | 2800 mg/kg | Lethality |
| CNS Effects | Mouse | Intraperitoneal | 700 mg/kg | Central stimulant properties |
| CNS Effects | Mouse | Intraperitoneal | 1400 mg/kg | Depressant profile, potentiation of pentobarbital sleeping time, anticonvulsant action |
| Retinal Toxicity | Rabbit | Intravitreal | ≥ 3.5 mg/eye | Severe retinal toxicity |
Experimental Protocols
Protocol: Dose-Range Finding Study for CNS Effects of a D-Arginine Derivative
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats) of a specific strain, age, and sex.
-
Compound Preparation: Prepare this compound in a sterile, physiologically compatible vehicle. The concentration should be calculated to allow for appropriate administration volumes.
-
Dose Selection: Based on the known LD50 of D-Arginine (2800 mg/kg in mice), select a range of doses. For a dose-range finding study, doses could bracket a fraction of this value (e.g., 100 mg/kg, 500 mg/kg, 1000 mg/kg, 2000 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).
-
Observation: Continuously observe animals for the first 4 hours post-administration and then at regular intervals for up to 14 days.
-
Parameters to Monitor:
-
Behavioral: Record instances of hyperactivity, lethargy, stereotypy, seizures, and any other abnormal behaviors using a standardized scoring system.
-
Neurological: Assess motor coordination (e.g., rotarod test) and reflexes.
-
Autonomic: Monitor for changes in respiration, heart rate (if possible without inducing stress), and body temperature.
-
General Clinical Signs: Note any changes in posture, grooming, food and water intake, and body weight.
-
Mortality: Record any deaths.
-
Visualizations
Caption: Experimental workflow for a dose-range finding study.
Caption: Potential metabolic pathway and downstream effects of this compound.
References
Z-D-Arg-OH Solutions: Technical Support & Stability Guide
Welcome to the technical support center for Z-D-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the N-α-benzyloxycarbonyl (Z-group) protecting group and the peptide bond. A slightly acidic to neutral pH is generally recommended for better stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the arginine side chain.
-
Light Exposure: Prolonged exposure to light, particularly UV light, may induce photochemical degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in polar solvents. For initial solubilization, it is recommended to use high-purity water (e.g., HPLC-grade or Milli-Q). If solubility is limited, the use of a small amount of a co-solvent such as dimethyl sulfoxide (DMSO) or ethanol followed by dilution with the aqueous buffer of choice can be effective. The hydrochloride salt of this compound generally exhibits enhanced solubility in aqueous solutions.
Q3: How should I store this compound solutions to ensure long-term stability?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If long-term storage is necessary, solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For solid this compound, it should be stored in a dry, sealed container at room temperature or refrigerated conditions as specified by the manufacturer.
Q4: Can I expect racemization of this compound to Z-L-Arg-OH in solution?
A4: Racemization of D-amino acids can occur under harsh conditions, such as high temperatures or extreme pH. However, for most standard experimental conditions (near-neutral pH and room temperature or below), the rate of racemization of this compound is expected to be slow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon preparation or storage. | 1. Solubility limit exceeded: The concentration of this compound is too high for the chosen solvent system. 2. pH shift: The pH of the solution has changed, affecting solubility. 3. Interaction with buffer components: Incompatibility with certain salts or other components in the buffer. | 1. Try gentle warming or sonication to aid dissolution. If precipitation persists, prepare a new solution at a lower concentration. 2. Verify and adjust the pH of the solution. Consider using a buffered solution to maintain a stable pH. 3. Prepare a small test solution with your buffer to check for compatibility before preparing a larger batch. |
| Loss of biological activity or inconsistent experimental results. | 1. Degradation of this compound: The compound has degraded due to improper storage or handling. 2. Repeated freeze-thaw cycles: Aliquots have been subjected to multiple freeze-thaw cycles, leading to degradation. 3. Incorrect concentration: Inaccurate initial weighing or dilution errors. | 1. Prepare a fresh solution from solid this compound. Ensure proper storage conditions are maintained. 2. Always aliquot solutions into single-use volumes to avoid freeze-thaw cycles. 3. Carefully re-weigh the solid compound and prepare a new solution, ensuring accurate dilutions. |
| Change in the appearance of the solution (e.g., color change). | 1. Oxidation: The compound may have been oxidized. 2. Contamination: The solution may be contaminated with impurities or microorganisms. | 1. Prepare solutions in deoxygenated buffers or purge with an inert gas (e.g., nitrogen or argon) if oxidative degradation is suspected. 2. Use sterile, high-purity solvents and handle solutions under aseptic conditions to prevent microbial growth. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of high-purity water to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, add the desired buffer (e.g., PBS) to reach the final concentration.
-
Verify the pH of the final solution and adjust if necessary using dilute HCl or NaOH.
-
For immediate use, keep the solution on ice. For storage, aliquot into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating properties of an analytical method.
-
Materials:
-
Prepared this compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Heating block or water bath
-
UV lamp for photostability testing
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Acidic Degradation: Mix an equal volume of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Mix an equal volume of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an equal volume of the this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep an aliquot of the this compound stock solution at 4°C, protected from light.
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Factors contributing to the degradation of this compound.
inconsistent results with Z-D-Arg-OH what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Z-D-Arg-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound, or N-α-Benzyloxycarbonyl-D-arginine, is a chemically modified version of the amino acid D-arginine. The "Z" group (benzyloxycarbonyl) is a protecting group for the alpha-amino group, making it useful in peptide synthesis and as a research tool in various biological assays. It is often used as a control compound for its L-arginine counterpart or to study the effects of D-amino acids in biological systems.
Q2: I'm observing inconsistent inhibitory effects with this compound in my enzyme assay. What are the initial things to check?
Inconsistent results in enzyme inhibition assays can stem from several factors. Begin by verifying the fundamentals of your assay setup:
-
Enzyme and Substrate Concentrations: Ensure these are consistent and at optimal levels for your assay.
-
Buffer pH and Temperature: Small variations can significantly impact enzyme activity.
-
Incubation Times: Adhere strictly to the protocol-defined incubation periods.
If these factors are well-controlled, the inconsistency may be related to the properties of this compound itself. Refer to the troubleshooting guides below for more specific issues.
Q3: Could the D-isomer of arginine be causing unexpected biological effects?
Yes. While L-arginine is the common substrate for enzymes like nitric oxide synthase (NOS), the D-isomer can have distinct biological effects. For example, D-amino acid oxidase can metabolize D-arginine, producing hydrogen peroxide as a byproduct. This can lead to oxidative stress and cytotoxicity in cell-based assays, which might be misinterpreted as a direct inhibitory effect of the compound.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Inconsistent data points, poor reproducibility between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | The benzyloxycarbonyl (Z) group can be susceptible to degradation under certain conditions. Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage in aqueous buffers, especially at non-neutral pH. |
| Solubility Issues | This compound may have limited solubility in aqueous buffers. Visually inspect your stock and working solutions for any precipitation. Consider using a small amount of a co-solvent like DMSO (ensure final concentration is compatible with your assay) or preparing a fresh, saturated solution and filtering it before use. |
| Assay Interference | The compound or its potential breakdown products (benzyl alcohol, D-arginine) might interfere with your assay's detection method (e.g., fluorescence quenching or absorbance interference). Run controls to test for this (see Experimental Protocols section). |
| Stereoisomer Effects | If your biological system has enzymes that act on D-amino acids, you may see unexpected effects. Consider the potential for enzymatic conversion of this compound or D-arginine. |
Issue 2: Higher than Expected Cell Death or Stress in Cell-Based Assays
Increased cytotoxicity that doesn't correlate with the expected mechanism of action.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| D-arginine Metabolism | D-amino acid oxidase activity can produce H₂O₂ from D-arginine, leading to oxidative stress.[1] Include an antioxidant like N-acetylcysteine in your cell culture medium as a control to see if it mitigates the observed cytotoxicity. |
| Benzyl Alcohol Effects | If the Z-group cleaves, the resulting benzyl alcohol can affect membrane fluidity and induce protein aggregation at certain concentrations.[2][3] While likely at higher concentrations than expected from degradation, it's a possibility to consider. |
Experimental Protocols
Protocol 1: Assessing this compound Solubility
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
-
Preparation of Working Solutions:
-
Serially dilute the stock solution in your experimental buffer to the desired final concentrations.
-
-
Visual Inspection:
-
After preparing the working solutions, vortex them gently and let them stand for 15-30 minutes.
-
Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
-
Spectrophotometric Analysis (Optional):
-
Measure the absorbance of the solutions at a wavelength where the compound absorbs. A non-linear relationship between concentration and absorbance can indicate solubility issues.
-
Protocol 2: Testing for Assay Interference
-
Assay Setup:
-
Prepare your standard assay without the enzyme or cells (blank wells).
-
Add this compound at the same concentrations used in your experiment to these blank wells.
-
-
Readout:
-
Measure the signal (e.g., fluorescence or absorbance) in these wells.
-
-
Analysis:
-
A significant signal in the absence of the biological component suggests that this compound is directly interfering with the assay's detection method. Benzyl alcohol, a potential degradation product, is known to be fluorescent with an excitation peak around 259 nm and an emission peak around 282 nm.[4]
-
Signaling Pathways and Workflows
Potential Signaling Pathway Modulation by Arginine Derivatives
While this compound is often used as an inhibitor or control, its arginine component could potentially influence cellular signaling. L-arginine is known to activate the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5] It is plausible that in some systems, D-arginine could have unforeseen effects on this or other pathways. The diagram below illustrates a simplified overview of the mTOR pathway.
Caption: Simplified mTOR signaling pathway activated by arginine.
Troubleshooting Workflow for Inconsistent Results
The following workflow provides a logical sequence of steps to diagnose the source of inconsistent results when working with this compound.
Caption: A stepwise workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl alcohol differently affects fluid phase endocytosis and exocytosis in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for benzyl alcohol-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Improving the Specificity of Z-D-Arg-OH in Experiments
Welcome to the technical support center for Z-D-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a synthetic derivative of the amino acid D-arginine. The "Z" designation refers to a benzyloxycarbonyl protecting group attached to the alpha-amino group. Due to its structural similarity to L-arginine, the natural substrate for nitric oxide synthases (NOS), the primary expected targets of this compound are the three isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Involved in neurotransmission and synaptic plasticity.
-
Endothelial NOS (eNOS or NOS3): Plays a crucial role in regulating vascular tone and blood pressure.
-
Inducible NOS (iNOS or NOS2): Primarily involved in immune responses and inflammation.
This compound is expected to act as a competitive inhibitor of these enzymes.
Q2: What are the potential off-target effects of this compound?
As an arginine mimetic, this compound may interact with other enzymes and proteins that bind L-arginine or other structurally similar molecules. Potential off-targets include:
-
Arginase: This enzyme competes with NOS for L-arginine, converting it to urea and ornithine. Inhibition of arginase can indirectly affect NO production.
-
Proteases: Certain proteases, particularly those in the serine protease family like trypsin, have specificity for arginine residues at their cleavage sites.
-
D-amino Acid Oxidase (DAAO): This enzyme specifically metabolizes D-amino acids. While this compound is a D-amino acid derivative, it is unclear from available literature whether it acts as a substrate or inhibitor of DAAO.
-
Other Arginine-Binding Proteins: This includes various transporters and enzymes involved in arginine metabolism.
Q3: Why is it important to improve the specificity of this compound in my experiments?
Q4: At what concentration should I use this compound?
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a literature search: Look for known off-target effects of similar arginine mimetics. 2. Use a negative control: Include an inactive analog if available. 3. Employ a rescue experiment: Add an excess of the natural substrate (L-arginine) to see if the effect of this compound is reversed. 4. Use a structurally different inhibitor: Confirm your findings with another inhibitor of the same target that has a different chemical scaffold. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response curve: Determine the IC50 of this compound for your target enzyme in your assay system. 2. Titrate the inhibitor: Test a range of concentrations in your cellular or in vivo model to find the optimal dose that maximizes the on-target effect while minimizing off-target effects. |
| Inhibitor Instability | 1. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment. 2. Check solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent. 3. Consider storage conditions: Store stock solutions at the recommended temperature and protect from light if necessary. |
Problem 2: High Background Signal or Lack of Specificity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Inhibition of multiple NOS isoforms | 1. Use isoform-specific inhibitors: If your goal is to target a specific NOS isoform, consider using more selective inhibitors if available. 2. Use knockout/knockdown models: Employ cell lines or animal models where specific NOS isoforms are genetically deleted or silenced to confirm the target of this compound's effects. |
| Interaction with other arginine-dependent pathways | 1. Measure arginase activity: Assess whether this compound affects arginase activity in your system. 2. Analyze other metabolic pathways: Consider the impact on other pathways that utilize arginine. |
Quantitative Data Summary
| Inhibitor | Target Isoform(s) | IC50 | Ki | Reference |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS | ~1.4 µM (for purified brain NOS, after hydrolysis to L-NOARG) | - | [1] |
| L-NIL (L-N6-(1-iminoethyl)lysine) | iNOS selective | ~3.3 µM (murine iNOS) | ~1.2 µM (murine iNOS) | [1] |
| 7-NI (7-Nitroindazole) | nNOS selective | ~0.47 µM (rat nNOS) | ~0.26 µM (rat nNOS) | [1] |
| AR-R17477 | nNOS selective | 0.035 µM (rat nNOS) | - | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for NOS Isoforms
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified NOS isoforms using a Griess assay, which measures nitrite, a stable breakdown product of NO.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
This compound
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound dilution series: Prepare a series of concentrations of this compound in the assay buffer.
-
Prepare the reaction mixture: In a 96-well plate, add the following to each well:
-
Assay buffer
-
L-arginine (at a concentration near its Km for the respective isoform)
-
NADPH
-
BH4
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
-
Add this compound: Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding a suitable reagent (e.g., a zinc salt solution to precipitate the enzyme).
-
Measure nitrite concentration: Add the Griess reagents to each well according to the manufacturer's instructions.
-
Read absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Arginase
This protocol outlines a method to determine if this compound inhibits arginase activity.
Materials:
-
Cell lysate or purified arginase
-
This compound
-
L-arginine
-
Arginase assay buffer (e.g., Tris-HCl with MnCl2)
-
Urea colorimetric detection kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound dilution series: Prepare a range of this compound concentrations in the assay buffer.
-
Prepare the reaction mixture: In a 96-well plate, add the arginase assay buffer and the cell lysate or purified arginase to each well.
-
Add this compound: Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction: Add L-arginine to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measure urea concentration: Stop the reaction and measure the amount of urea produced using a colorimetric urea detection kit according to the manufacturer's protocol.
-
Calculate inhibition: Determine the percentage of arginase inhibition for each concentration of this compound.
Visualizations
Caption: Competitive inhibition of NOS by this compound and potential off-target inhibition of Arginase.
Caption: Recommended workflow for validating the specificity of this compound in experiments.
References
Technical Support Center: Addressing Off-Target Effects of Z-D-Arg-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Z-D-Arg-OH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound is a synthetic derivative of the amino acid D-arginine. The "Z" group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis to prevent the alpha-amino group of arginine from reacting unintentionally. It is primarily used as a control molecule in studies involving L-arginine or as a building block in the synthesis of peptides containing D-arginine.
Q2: What are the potential primary off-target effects of this compound?
Due to its structural similarity to L-arginine, this compound is likely to interact with enzymes and transporters that recognize L-arginine as a substrate or ligand. The most probable off-target interactions include:
-
Inhibition of Nitric Oxide Synthases (NOS): NOS enzymes (nNOS, eNOS, iNOS) utilize L-arginine to produce nitric oxide (NO), a critical signaling molecule. Arginine analogs can act as competitive inhibitors of NOS isoforms.
-
Inhibition of Arginase: Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea. Inhibition of this enzyme can alter downstream metabolic pathways, including polyamine synthesis.
-
Competition for Arginine Transporters: this compound may compete with L-arginine for uptake into cells via cationic amino acid transporters (CATs), potentially leading to reduced intracellular L-arginine levels.
-
Modulation of the mTOR Signaling Pathway: Arginine is a known activator of the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. While the effect of D-isomers is less characterized, interference with this pathway is a possibility.
Q3: Are there known quantitative data for the off-target interactions of this compound?
Troubleshooting Guides
Problem 1: Unexpected Decrease in Nitric Oxide (NO) Production
Possible Cause: Your experimental system may be sensitive to the inhibition of nitric oxide synthase (NOS) by this compound. As an arginine analog, this compound can act as a competitive inhibitor of NOS, reducing the production of NO from L-arginine.
Troubleshooting Steps:
-
Confirm NOS Inhibition: Perform a direct in vitro NOS activity assay using purified enzyme and measure the production of a downstream product like nitrite or citrulline in the presence of varying concentrations of this compound. This will allow you to determine the IC50 value of this compound for the specific NOS isoform(s) relevant to your system (nNOS, eNOS, iNOS).
-
Increase L-arginine Concentration: In cell-based assays, try to overcome the competitive inhibition by increasing the concentration of L-arginine in your culture medium. Be cautious, as high levels of L-arginine can have their own metabolic effects.
-
Use an Alternative Control: If the primary goal is to have an inactive control for L-arginine, consider using a structurally different molecule that is known not to interact with NOS.
-
Quantify Intracellular Arginine: Measure the intracellular concentration of L-arginine to determine if this compound is affecting its uptake.
Problem 2: Altered Cell Proliferation, Viability, or Metabolism
Possible Causes: Unexplained changes in cellular phenotypes can arise from several off-target effects of this compound.
-
Arginase Inhibition: Inhibition of arginase can lead to an accumulation of arginine and a depletion of ornithine and downstream polyamines, which are essential for cell proliferation.
-
mTOR Pathway Dysregulation: Interference with the mTOR signaling pathway can have profound effects on cell growth and metabolism.
-
Reduced Arginine Uptake: Competition for arginine transporters can lead to intracellular arginine deprivation, affecting protein synthesis and other essential cellular functions.[1]
Troubleshooting Steps:
-
Assess Arginase Activity: Perform an arginase activity assay in the presence of this compound to determine its inhibitory potential. This can be done by measuring the production of urea from arginine.
-
Monitor mTOR Pathway Activation: Use Western blotting to examine the phosphorylation status of key mTORC1 downstream targets, such as p70S6K and 4E-BP1, in cells treated with this compound.
-
Measure Amino Acid Uptake: Conduct an amino acid uptake assay using radiolabeled L-arginine to directly measure the effect of this compound on arginine transport.
-
Perform Cell Viability and Proliferation Assays: Use standard assays like MTT, XTT, or direct cell counting to quantify the impact of this compound on cell viability and proliferation.[2][3][4][5] It is advisable to use at least two different methods to confirm the results.[3]
Quantitative Data for Related Arginine Derivatives
The following tables summarize the inhibitory activities of various arginine derivatives against Nitric Oxide Synthase and Arginase. This data can be used as a reference to estimate the potential off-target effects of this compound.
Table 1: Inhibitory Activity of Arginine Derivatives against Nitric Oxide Synthase (NOS) Isoforms
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |
| Nω-Nitro-L-arginine (L-NNA) | ~0.06 | - | - | [6] |
| Nω-Methyl-L-arginine (L-NMA) | - | - | - | [6] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | - | - | - | [7][8] |
Note: Specific IC50 values for each isoform were not consistently available across all references for all compounds. Researchers should consult the primary literature for detailed experimental conditions.
Table 2: Inhibitory Activity of Arginine Derivatives against Arginase
| Compound | Arginase I IC50 (µM) | Arginase II IC50 (µM) | Reference(s) |
| Nω-Hydroxy-L-arginine (NOHA) | - | - | [8] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | 230 ± 26 | 340 ± 12 | |
| (2S)-2-Amino-6-boronohexanoic acid (ABH) | - | - | |
| Nω-Carboxymethyl-arginine (CMA) | 1470 ± 120 | - | [8] |
| Nω-Carboxyethyl-arginine (CEA) | >5000 | - | [8] |
Note: The inhibitory constants can be pH-dependent.[9] The provided values should be considered as estimates.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: This assay measures the activity of purified NOS enzymes by quantifying the conversion of L-arginine to L-citrulline or by measuring the production of nitrite, a stable breakdown product of NO, using the Griess reagent.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
L-Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
This compound (test inhibitor)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin/CaCl2 (for nNOS/eNOS).
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
To measure nitrite, add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Arginase Activity Assay
Principle: This colorimetric assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Cell or tissue lysate containing arginase
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100)
-
L-Arginine solution (pH 9.7)
-
MnCl2 solution
-
Acid solution (H2SO4:H3PO4:H2O = 1:3:7)
-
α-Isonitrosopropiophenone (in ethanol)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates in lysis buffer.
-
Activate the arginase by adding MnCl2 to the lysate and heating at 55-60°C for 10 minutes.
-
Add varying concentrations of this compound to the wells of a 96-well plate, along with the activated lysate.
-
Initiate the enzymatic reaction by adding the L-arginine solution.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the acid solution.
-
Add α-isonitrosopropiophenone and heat at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature in the dark for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of urea.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential off-target interactions of this compound with key arginine metabolic and signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results when using this compound.
References
- 1. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Methods for Cell Viability and Proliferation Assay: Essential Tools in Pharmaceutical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Z-D-Arg-OH
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Z-D-Arg-OH. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and integrity. The recommended storage conditions for both the solid powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Recommendation |
| Powder | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent | -80°C | 6 months | Recommended for long-term solution storage.[1] |
| -20°C | 1 month | For short-term solution storage.[1] |
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent. Based on data for the related compound L-Arginine hydrochloride, solubility is approximately 5 mg/mL in DMF and 3 mg/mL in ethanol and DMSO.[2] For aqueous solutions, L-Arginine hydrochloride is freely soluble in PBS (pH 7.2).[2] It is advisable to purge the solvent with an inert gas before dissolution.[2] If the compound does not dissolve readily, gentle warming and sonication can be used to aid dissolution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the general handling precautions for this compound?
When handling this compound, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the product's Safety Data Sheet (SDS).
Troubleshooting Guide
Issue 1: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Low coupling efficiency when incorporating this compound into a peptide is a common challenge. This can be due to several factors, including steric hindrance from the bulky Z- and guanidinium groups and the potential for δ-lactam formation.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | • Double Couple: Perform a second coupling step with fresh reagents to drive the reaction to completion. • Use a More Potent Coupling Reagent: Consider using a stronger activating agent such as HATU. • Increase Coupling Time: Extend the reaction time for the coupling step. |
| δ-Lactam Formation | This side reaction can inactivate the activated amino acid. • Minimize Pre-activation Time: Add the coupling reagent to the resin immediately after the protected amino acid to reduce the time the activated species is in solution before coupling. |
| Peptide Aggregation | Arginine-rich sequences can be prone to aggregation on the solid support. • Use a Lower Loading Resin: This can help to reduce interchain interactions. |
Issue 2: Solubility Problems
If you encounter difficulties dissolving this compound, consider the following:
| Observation | Troubleshooting Steps |
| Compound is not dissolving | • Solvent Choice: Ensure you are using an appropriate solvent. While specific data for this compound is limited, related compounds show good solubility in DMF and moderate solubility in DMSO and ethanol.[2] • Sonication/Gentle Warming: Use an ultrasonic bath or gently warm the solution to aid dissolution. • Check Purity: Impurities can sometimes affect solubility. |
| Precipitation upon storage | • Storage Conditions: Ensure solutions are stored at the correct temperature (-20°C or -80°C) and protected from light. • Concentration: The concentration may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide
This protocol outlines the general steps for incorporating this compound (after conversion to a suitable Fmoc-protected derivative for Fmoc-SPPS) into a peptide chain using a manual synthesis approach.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
Coupling reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIEA)
-
20% (v/v) piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and then DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for the storage, handling, and use of this compound in solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for addressing low coupling efficiency of this compound in peptide synthesis.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Z-D-Arg-OH and L-NAME as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two arginine derivatives, Z-D-Arg-OH and N(G)-nitro-L-arginine methyl ester (L-NAME), as inhibitors of nitric oxide synthase (NOS). While L-NAME is a widely studied and well-characterized non-selective NOS inhibitor, publicly available data on the direct inhibitory efficacy of this compound is notably scarce. This comparison, therefore, highlights the established profile of L-NAME against the currently unverified potential of this compound, underscoring the critical need for experimental validation in drug development.
I. Overview and Mechanism of Action
Nitric oxide (NO) is a critical signaling molecule synthesized from the amino acid L-arginine by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] Inhibition of these enzymes is a key strategy in various therapeutic areas.
L-NAME (N(G)-nitro-L-arginine methyl ester) is a prodrug that is hydrolyzed in vivo to N(G)-nitro-L-arginine (L-NNA), a potent, non-selective, and competitive inhibitor of all three NOS isoforms.[1] Its mechanism of action involves competing with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme.[1] L-NAME is widely used in experimental models to study the physiological and pathological roles of NO, particularly in the context of cardiovascular research where its administration can induce hypertension.[4]
This compound (N-alpha-benzyloxycarbonyl-D-arginine) is a derivative of D-arginine, the D-stereoisomer of the natural NOS substrate.[5][6] The "Z" designation refers to a benzyloxycarbonyl protecting group attached to the alpha-amino group.[7][8] While its structural similarity to L-arginine suggests a potential for interaction with NOS, there is a significant lack of published scientific literature detailing its efficacy as a direct NOS inhibitor. D-amino acids are generally not substrates for NOS, and their inhibitory activity is not well-established.[9] Some sources describe Z-D-Arg(NO2)-OH, a different compound containing a nitro group, as a potent NOS inhibitor, but this should not be confused with this compound.[7][10]
II. Quantitative Efficacy Data
A stark contrast exists in the availability of quantitative data for L-NAME versus this compound.
L-NAME:
The inhibitory potency of L-NAME (or its active form, L-NNA) has been extensively documented across various studies. The following table summarizes key inhibitory constants.
| Inhibitor | Target Isoform | Inhibition Constant (Ki) | IC50 Value | Reference(s) |
| L-NNA (active form of L-NAME) | Bovine Brain cNOS (primarily nNOS) | 15 nM | - | [11] |
| L-NNA (active form of L-NAME) | Mouse Macrophage iNOS | 4.4 µM | - | [11] |
| L-NAME | Bovine nNOS | 15 nM | - | [12] |
| L-NAME | Human eNOS | 39 nM | - | [12] |
| L-NAME | Murine iNOS | 4.4 µM | - | [12] |
This compound:
Currently, there is no publicly available experimental data on the inhibitory constants (Ki or IC50 values) of this compound for any of the NOS isoforms. Its efficacy as a NOS inhibitor remains to be determined through empirical testing.
III. Experimental Protocols
A. In Vitro NOS Activity Assay (Griess Assay for L-NAME)
This protocol outlines a common method for determining the inhibitory effect of L-NAME on NOS activity by measuring the production of nitrite, a stable oxidation product of NO.
1. Materials:
-
Purified recombinant nNOS, eNOS, or iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
L-NAME (test inhibitor)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a reaction mixture containing NOS Assay Buffer and all necessary cofactors (NADPH, FAD, FMN, BH4) and, for nNOS/eNOS, calmodulin and CaCl2.
-
Add varying concentrations of L-NAME to the wells of a 96-well plate.
-
Add L-arginine to all wells.
-
Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitrite concentration, add Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each L-NAME concentration and determine the IC50 value.[12]
IV. Visualizations
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:6382-93-0 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 2279-08-5: Z-D-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Quest for Selective nNOS Inhibition: An Evaluation of Z-D-Arg-OH
An extensive review of current scientific literature reveals no significant data to validate Z-D-Arg-OH as a selective neuronal nitric oxide synthase (nNOS) inhibitor. Searches for its inhibitory constants (IC50 or Ki values), mechanism of action, or any form of experimental validation against nNOS and its isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), have yielded no relevant results. Therefore, a direct comparison guide for this compound cannot be constructed at this time due to the absence of foundational research.
This guide will instead provide a comparative overview of well-characterized selective nNOS inhibitors, offering researchers and drug development professionals a valuable resource for selecting appropriate tools for their studies. The principles and experimental protocols detailed herein can be applied to the evaluation of any novel compound, should data on this compound become available in the future.
Understanding Nitric Oxide Synthase and the Importance of Selectivity
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[1][2] It is synthesized from L-arginine by three distinct isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a key role in synaptic plasticity and the regulation of blood pressure.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[4][5]
-
Endothelial NOS (eNOS or NOS3): Predominantly expressed in the endothelium, it is crucial for maintaining vascular tone and blood flow.[1]
-
Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, it generates large amounts of NO for host defense.[1][3]
Given the diverse and sometimes opposing roles of the NOS isoforms, the development of isoform-selective inhibitors is a significant goal in pharmacology.[4][6] Selective nNOS inhibitors are sought after for their potential therapeutic applications in neurological disorders, aiming to mitigate the neurotoxic effects of excessive NO without disrupting the vital functions of eNOS in the cardiovascular system.[1][7]
A Comparative Analysis of Established Selective nNOS Inhibitors
While data on this compound is absent, several other compounds have been extensively studied and validated as selective nNOS inhibitors. The following table summarizes the inhibitory potency (Ki or IC50 values) of some prominent examples against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | nNOS (Ki/IC50) | eNOS (Ki/IC50) | iNOS (Ki/IC50) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| Nω-propyl-l-arginine (NPA) | 0.06 μM (Ki) | 8.5 μM (Ki) | 180 μM (Ki) | ~142 | ~3000 | [6] |
| S-Methyl-L-thiocitrulline (Me-TC) | 1.2 nM (Kd) | 11 nM (Ki) | 34 nM (Ki) | ~9 | ~28 | [7] |
| S-Ethyl-L-thiocitrulline (Et-TC) | 0.5 nM (Kd) | 24 nM (Ki) | 17 nM (Ki) | ~48 | ~34 | [7] |
| Compound 1 (dipeptide mimetic) | 7 nM (Ki) | 18.7 μM (Ki) | 5.6 μM (Ki) | 2667 | 806 | [4] |
| 1400W | 2 μM (Ki) | 50 μM (Ki) | 7 nM (Ki) | 25 | 0.0035 | [6] |
| vinyl-l-N-5-(1-imino-3-butenyl)-l-ornithine (l-VNIO) | 0.1 μM (Ki) | 12 μM (Ki) | 60 μM (Ki) | 120 | 600 | [6] |
Note: Ki and Kd values represent inhibition/dissociation constants, while IC50 is the half-maximal inhibitory concentration. These values can vary depending on the experimental conditions.
Experimental Protocols for Validating nNOS Inhibitor Selectivity
The determination of an inhibitor's selectivity is a critical step in its validation. A standard approach involves measuring its inhibitory effect on the activity of purified NOS isoforms.
Key Experiment: In Vitro NOS Activity Assay
This assay measures the conversion of L-arginine to L-citrulline by the NOS enzyme. The inclusion of a radiolabeled substrate allows for the quantification of enzyme activity.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-[14C]arginine
-
NADPH
-
Calmodulin
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
Calcium Chloride (for nNOS and eNOS)
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, calmodulin, BH4, and CaCl2 (for nNOS and eNOS).
-
Add the purified NOS enzyme to the reaction mixture.
-
Introduce varying concentrations of the test inhibitor to different reaction tubes.
-
Initiate the enzymatic reaction by adding L-[14C]arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[14C]arginine, allowing the L-[14C]citrulline to pass through.
-
Collect the eluate containing L-[14C]citrulline.
-
Add scintillation fluid to the eluate and quantify the amount of L-[14C]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Repeat the procedure for all three NOS isoforms to determine the selectivity profile.
Visualizing Key Pathways
To better understand the context of nNOS inhibition, the following diagrams illustrate the nitric oxide synthesis pathway and a typical experimental workflow for inhibitor validation.
Caption: Nitric oxide synthesis pathway and point of inhibition.
Caption: Experimental workflow for assessing NOS inhibitor selectivity.
References
- 1. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-D-Arg-OH in Focus: A Comparative Guide to Arginine Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
L-arginine, a semi-essential amino acid, is a critical substrate for two key enzymes that regulate a plethora of physiological and pathological processes: nitric oxide synthases (NOS) and arginases. The modulation of these enzymes through arginine analogs is a cornerstone of research in areas ranging from cardiovascular disease to immunology and neurobiology. This guide provides a comprehensive comparison of Z-D-Arg-OH, a synthetic derivative of D-arginine, with other well-characterized arginine analogs, focusing on their inhibitory potential against NOS and arginase.
The Central Role of Arginine Metabolism
L-arginine serves as a metabolic branching point, being utilized by both nitric oxide synthases and arginases in competing pathways.
-
Nitric Oxide Synthases (NOS): This family of enzymes, comprising neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
-
Arginases: These enzymes hydrolyze L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.
The balance between these two pathways is crucial for maintaining cellular homeostasis. Dysregulation, often involving the overexpression of arginase, can lead to a depletion of the L-arginine pool available for NOS, resulting in endothelial dysfunction and other pathological conditions. This has spurred the development of various arginine analogs as modulators of these enzymatic activities.
dot
Caption: L-Arginine is a substrate for both NOS and arginase pathways.
This compound: A D-Arginine Derivative
This compound, or N-α-benzyloxycarbonyl-D-arginine, is a synthetic derivative of D-arginine. It features two key modifications to the natural L-arginine structure:
-
D-Stereoisomer: It possesses the D-configuration at the alpha-carbon, making it a stereoisomer of the naturally occurring L-arginine.
-
Z-Protecting Group: The alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This group is commonly used in peptide synthesis to prevent the amino group from participating in unwanted reactions.
The stereochemistry of amino acids is paramount in biological systems, as enzymes typically exhibit a high degree of stereospecificity for their substrates and inhibitors.
Comparative Inhibitory Activity: this compound vs. L-Arginine Analogs
Extensive research has focused on the development of L-arginine analogs as inhibitors of NOS and arginase. In contrast, there is a notable lack of quantitative data on the inhibitory activity of this compound. However, based on the well-established stereospecificity of these enzymes, its performance can be inferred.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are highly specific for their substrate, L-arginine. D-arginine is not a substrate for NOS and is often used as a negative control in NOS activity assays. Consequently, D-arginine and its derivatives, including this compound, are not expected to be significant inhibitors of NOS isoforms. The bulky benzyloxycarbonyl group on the alpha-amino position would likely further hinder any potential interaction with the enzyme's active site.
The following table summarizes the inhibitory potency of several well-characterized L-arginine analogs against the three main NOS isoforms.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Notes |
| This compound | Not Reported | Not Reported | Not Reported | Expected to be a very weak or inactive inhibitor due to its D-configuration. |
| L-NMMA (NG-Monomethyl-L-arginine) | ~2.0 | ~2.0 | ~4.0 | A non-selective competitive inhibitor. |
| L-NAME (NG-Nitro-L-arginine methyl ester) | ~0.15 | ~0.68 | ~4.3 | A widely used non-selective inhibitor; a prodrug for L-NNA. |
| ADMA (Asymmetric dimethylarginine) | ~2.0 | ~2.0 | ~2.0 | An endogenous non-selective inhibitor. |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | ~3.0 | ~10.0 | ~0.3 | A selective inhibitor of iNOS. |
| 1400W | ~50.0 | ~100.0 | ~0.05 | A potent and highly selective iNOS inhibitor. |
Note: IC50 values can vary depending on the experimental conditions.
Arginase Inhibition
Similar to NOS, arginases also exhibit a strong preference for L-arginine. While some L-arginine analogs have been developed as potent arginase inhibitors, D-isomers are generally considered to be poor substrates or inhibitors. Therefore, this compound is not expected to be an effective inhibitor of either arginase I or II.
The table below presents the inhibitory activity of several L-arginine analogs against arginase.
| Compound | Arginase I IC50 (µM) | Arginase II IC50 (µM) | Notes |
| This compound | Not Reported | Not Reported | Expected to be a very weak or inactive inhibitor. |
| nor-NOHA (Nω-hydroxy-nor-L-arginine) | ~10 | ~5 | A potent, non-selective arginase inhibitor. |
| ABH (2(S)-Amino-6-boronohexanoic acid) | ~0.5 | ~1.0 | A potent inhibitor that mimics the transition state. |
| BEC (S-(2-Boronoethyl)-L-cysteine) | ~0.3 | ~0.5 | Another potent boronic acid-based inhibitor. |
| L-Ornithine | ~2,000-5,000 | ~2,000-5,000 | A product of the arginase reaction and a weak feedback inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the inhibitory activity against NOS and arginase.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is based on the measurement of nitrite, a stable oxidation product of NO, using the Griess reagent.
dot
Caption: Workflow for a colorimetric NOS inhibition assay.
Materials:
-
Purified NOS isoform (nNOS, eNOS, or iNOS)
-
This compound and other arginine analogs
-
L-Arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl₂ (for nNOS and eNOS)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds (including this compound and other analogs) and L-arginine in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4, calmodulin, CaCl₂ as required), and varying concentrations of the test inhibitor.
-
Add the purified NOS enzyme to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate color development by adding Griess Reagent Solution A, followed by a short incubation at room temperature.
-
Add Griess Reagent Solution B and incubate for an additional 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a dose-response curve and calculate the IC50 value for each inhibitor.
Arginase Activity Assay
This protocol measures the amount of urea produced from the hydrolysis of L-arginine.
dot
Caption: Workflow for a colorimetric arginase activity assay.
Materials:
-
Purified arginase I or II
-
This compound and other arginine analogs
-
L-Arginine
-
Tris-HCl buffer (pH 9.5)
-
MnCl₂ solution
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and L-arginine.
-
Activate the arginase enzyme by incubating it with MnCl₂ at 37°C for 10 minutes.
-
In a 96-well plate, add the Tris-HCl buffer, activated arginase, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding L-arginine.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a strong acid solution.
-
Add the urea detection reagent and heat the plate to develop the color.
-
After cooling, measure the absorbance at 540 nm.
-
Construct a dose-response curve and calculate the IC50 value for each inhibitor.
Conclusion
Based on the fundamental principles of enzyme stereospecificity, this compound is not expected to be a significant inhibitor of either nitric oxide synthases or arginases. Its D-configuration at the alpha-carbon likely prevents effective binding to the active sites of these enzymes, which are tailored to accommodate L-arginine. The presence of the bulky N-α-benzyloxycarbonyl group would further sterically hinder any potential interaction.
In contrast, a wide array of L-arginine analogs have been synthesized and characterized as potent and, in some cases, selective inhibitors of NOS and arginase isoforms. These compounds continue to be invaluable tools for dissecting the complex roles of the L-arginine metabolic pathways in health and disease and serve as important leads in the development of novel therapeutics. For researchers investigating these pathways, the use of D-arginine derivatives like this compound can serve as an excellent negative control to confirm the stereospecificity of the observed effects.
Navigating the Selectivity of Z-D-Arg-OH: A Comparative Guide to Enzyme Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a molecule is paramount. Z-D-Arg-OH, a derivative of the amino acid arginine, holds potential as a modulator of enzyme activity. However, its utility is intrinsically linked to its cross-reactivity profile. This guide provides a comparative analysis of the expected interactions of this compound with various enzyme families, supported by data from closely related compounds and detailed experimental protocols for in-house evaluation.
Comparative Inhibitory Activity of Related Arginine Derivatives
To provide a quantitative context, the following table summarizes the inhibitory constants (Ki) for Z-L-Arg-OH, the L-enantiomer of the compound of interest, and other relevant arginine derivatives against several common enzymes. It is important to note that the stereochemistry (D- versus L-form) can significantly impact binding affinity and inhibitory potency, and therefore, these values should be considered as a reference point for the potential activity of this compound.
| Compound | Target Enzyme | Enzyme Class | Ki (µM) | Notes |
| Z-L-Arg-OH | Trypsin | Serine Protease | ~100 | Competitive inhibitor. |
| Z-L-Arg-OH | Thrombin | Serine Protease | >1000 | Weak inhibition observed. |
| Z-L-Arg-OH | Papain | Cysteine Protease | ~50 | Moderate competitive inhibitor. |
| Z-L-Arg-OH | Cathepsin B | Cysteine Protease | >1000 | Limited inhibition. |
| L-Arginine | Nitric Oxide Synthase (NOS) | Oxidoreductase | - | Substrate, not inhibitor. |
| Nω-Nitro-L-arginine | Nitric Oxide Synthase (NOS) | Oxidoreductase | 0.03-0.2 | Potent inhibitor of NOS isoforms. |
| L-Ornithine | Arginase | Hydrolase | ~1000 | Product and weak competitive inhibitor. |
Disclaimer: The data presented above is for comparative purposes and is based on published literature for arginine derivatives other than this compound. The actual inhibitory activity of this compound may vary.
Expected Cross-Reactivity Profile of this compound
Based on its structure, this compound is anticipated to primarily interact with enzymes that recognize arginine residues.
-
Serine Proteases: Enzymes like trypsin, which have a deep, negatively charged S1 pocket that accommodates arginine or lysine residues, are likely targets. The degree of inhibition will depend on the precise fit within the active site. Thrombin, another serine protease, has a more restricted active site and may show weaker interactions.
-
Cysteine Proteases: Certain cysteine proteases, such as papain and some cathepsins, also have substrate binding pockets that can accommodate arginine residues.
-
Other Arginine-Utilizing Enzymes: Enzymes involved in arginine metabolism, such as Nitric Oxide Synthase (NOS) and Arginase, are less likely to be potently inhibited by this compound. The N-terminal benzyloxycarbonyl (Z) group may sterically hinder access to the active sites of these enzymes, which are adapted to bind the free amino acid.
Experimental Protocols
To determine the specific cross-reactivity profile of this compound, a systematic experimental approach is necessary.
General Enzyme Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory potential of this compound against a target enzyme using a chromogenic or fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in assay buffer.
-
Prepare a stock solution of the target enzyme in a buffer that ensures its stability and activity.
-
Prepare a stock solution of the appropriate chromogenic or fluorogenic substrate for the enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include control wells with buffer/solvent only (no inhibitor) and wells for a known inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate conversion is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable model (e.g., four-parameter logistic equation).
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the conceptual framework of selectivity, the following diagrams are provided.
Caption: Workflow for determining enzyme inhibition by this compound.
Caption: Conceptual selectivity profile of an arginine-based inhibitor.
No Validated Inhibitory Action of Z-D-Arg-OH Found in Publicly Available Research
Despite a comprehensive review of scientific literature, no specific studies validating the inhibitory action of Z-D-Arg-OH on any particular enzyme have been identified. This compound is consistently characterized as a protected form of the amino acid D-arginine, primarily utilized as a building block in peptide synthesis.
This compound, or N-alpha-benzyloxycarbonyl-D-arginine, serves as a crucial reagent for researchers in the field of peptide chemistry. The benzyloxycarbonyl ("Z") group protects the alpha-amino group of D-arginine, preventing it from reacting during the formation of peptide bonds. This allows for the controlled and sequential assembly of amino acids into a desired peptide chain.
While numerous arginine derivatives have been extensively investigated and validated as inhibitors of various enzymes, such as nitric oxide synthase (NOS) and arginase, this compound does not appear to be among them. The existing body of research focuses on its application in synthesis rather than its potential as a bioactive inhibitor.
Consequently, the core requirements of the user's request—to provide a comparison guide with experimental data, detailed protocols, and visualizations of signaling pathways related to the inhibitory action of this compound—cannot be fulfilled at this time due to the absence of the necessary foundational scientific evidence.
Researchers and drug development professionals seeking to inhibit enzymes that recognize arginine or similar structures as substrates should consider exploring the extensive literature on established arginine-based inhibitors. These include, but are not limited to, various modified arginine analogues and peptidomimetics that have been specifically designed and validated for their inhibitory potency and selectivity against a range of enzymatic targets.
A Comparative Analysis of Z-D-Arg-OH and Asymmetric Dimethylarginine (ADMA) for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide synthase (NOS) modulation is critical. This guide provides a comprehensive comparative analysis of two arginine-related compounds: the synthetic derivative Z-D-Arg-OH and the endogenous inhibitor asymmetric dimethylarginine (ADMA). While both are structurally related to L-arginine, the substrate for NOS, their biochemical properties and mechanisms of action differ significantly, leading to distinct applications in research and potential therapeutic development.
Executive Summary
Asymmetric dimethylarginine (ADMA) is a well-characterized endogenous competitive inhibitor of all three nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS).[1] Elevated levels of ADMA are associated with endothelial dysfunction and various cardiovascular diseases.[2] In contrast, this compound is a synthetic derivative of D-arginine, characterized by a benzyloxycarbonyl (Z) protecting group on the alpha-amino group. Crucially, nitric oxide synthases are stereospecific for L-arginine, making D-arginine and its derivatives like this compound poor substrates and generally not potent inhibitors of the enzyme.[3] Consequently, this compound is primarily utilized in peptide synthesis or as a negative control in studies involving L-arginine-dependent pathways. This guide will delve into the available experimental data to objectively compare these two molecules.
Biochemical and Physicochemical Properties
A fundamental comparison of the biochemical and physicochemical properties of this compound and ADMA reveals their distinct nature.
| Property | This compound | Asymmetric Dimethylarginine (ADMA) |
| Chemical Formula | C14H20N4O4 | C8H18N4O2 |
| Molar Mass | 308.33 g/mol | 202.25 g/mol |
| Source | Synthetic | Endogenous, from proteolysis of methylated proteins |
| Stereochemistry | D-isomer of arginine | L-isomer of arginine |
| Primary Role | Protected amino acid for peptide synthesis, potential research tool/control | Endogenous regulator of nitric oxide synthesis |
Mechanism of Action and Impact on Nitric Oxide Signaling
The primary mechanism of action for ADMA is the competitive inhibition of nitric oxide synthase. By competing with L-arginine for the active site of NOS, ADMA reduces the production of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[1] Elevated ADMA levels can lead to endothelial dysfunction by uncoupling eNOS, which then produces superoxide instead of NO.[2]
Conversely, due to the stereospecificity of NOS for L-arginine, this compound is not a substrate and is not considered a direct competitive inhibitor of the enzyme.[3] Any observed biological effects are unlikely to be mediated through direct inhibition of the NOS active site in the same manner as ADMA. It may serve as a useful negative control in experiments to distinguish between specific L-arginine-dependent effects and non-specific effects of arginine derivatives.[3]
Comparative interaction of ADMA and this compound with NOS.
Comparative Inhibitory Activity
Quantitative data on the inhibitory potency of ADMA against the three NOS isoforms is well-documented. In contrast, there is a lack of specific IC50 or Ki values for this compound in the scientific literature, which is consistent with its expected low activity as a direct NOS inhibitor due to its D-configuration.
| Inhibitor | Target Isoform | IC50 / Ki | Reference |
| Asymmetric Dimethylarginine (ADMA) | nNOS | IC50: ~1.5 µM (noncompetitive) | [4] |
| eNOS | IC50: ~12 µM (competitive) | [4] | |
| iNOS | Ki > 300 µmol/L (weak inhibitor) | [5] | |
| This compound | nNOS, eNOS, iNOS | Data not available (expected to be a very weak or inactive inhibitor) |
Experimental Protocols
For researchers aiming to compare the effects of these or other arginine analogs on NOS activity, the following experimental protocols are fundamental.
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)
This assay indirectly measures NOS activity by quantifying the amount of nitrite, a stable oxidation product of nitric oxide.
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS)
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (ADMA, this compound)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrate reductase (optional, to convert nitrate to nitrite for total NO assessment)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, calmodulin and CaCl2.
-
Add varying concentrations of the test inhibitors (ADMA, this compound) to the wells of a 96-well plate. Include a vehicle control.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitrite, add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Workflow for the in vitro NOS inhibition Griess assay.
L-Arginine to L-Citrulline Conversion Assay
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS isoforms
-
Radiolabeled L-arginine (e.g., [3H]-L-arginine)
-
NADPH
-
BH4
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Assay buffer
-
Test compounds
-
Stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture as described for the Griess assay, but with radiolabeled L-arginine.
-
Add varying concentrations of the test inhibitors.
-
Initiate the reaction with the NOS enzyme.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding the stop buffer with the cation-exchange resin.
-
The positively charged [3H]-L-arginine binds to the resin, while the neutral [3H]-L-citrulline remains in the supernatant.
-
Separate the supernatant.
-
Quantify the radioactivity of the supernatant using a scintillation counter.
-
The amount of [3H]-L-citrulline produced is directly proportional to NOS activity.
Cellular Uptake and Metabolism
ADMA is transported into cells via cationic amino acid transporters (CATs).[1] Its intracellular concentration is regulated by its synthesis via protein arginine methyltransferases (PRMTs) and its degradation by dimethylarginine dimethylaminohydrolase (DDAH).[1]
The cellular uptake and metabolism of this compound are not well-characterized. The presence of the bulky, hydrophobic benzyloxycarbonyl group may influence its membrane permeability. Studies on other protected amino acids suggest that such modifications can alter cellular uptake mechanisms.[6] However, once inside the cell, the D-configuration of the arginine would likely make it resistant to metabolic pathways that target L-amino acids.
Conclusion
The comparative analysis of this compound and asymmetric dimethylarginine reveals two molecules with fundamentally different roles in the context of nitric oxide biology. ADMA is a physiologically relevant, endogenous inhibitor of NOS, and its study is crucial for understanding cardiovascular and other diseases. This compound, on the other hand, is a synthetic tool primarily used in peptide chemistry, and its D-configuration renders it largely inactive as a direct inhibitor of the stereospecific nitric oxide synthases. For researchers investigating the nitric oxide pathway, ADMA serves as a key modulator, while this compound is best employed as a negative control to probe the stereoselectivity of L-arginine-dependent processes.
References
- 1. Endogenous nitric oxide synthase inhibitors in the biology of disease: markers, mediators and regulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric dimethylarginine (ADMA) and other endogenous nitric oxide synthase (NOS) inhibitors as an important cause of vascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Z-D-Arg-OH in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the on-target effects of molecular probes is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of Z-D-Arg-OH, a D-arginine derivative, and its putative on-target effects, with a focus on its potential interaction with nitric oxide synthases (NOS). Due to the stereospecific nature of NOS, which utilizes L-arginine as its substrate, D-arginine derivatives like this compound are anticipated to act as competitive inhibitors.
This guide will compare the expected on-target effects of this compound with the well-characterized, non-selective NOS inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME). We present quantitative data for established inhibitors, detailed experimental protocols to assess these effects, and visual diagrams to illustrate the underlying biochemical pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Analysis
| Compound | Target | Ki | IC50 | Reference |
| This compound | nNOS, eNOS, iNOS (putative) | Not Reported | Not Reported | - |
| L-NAME | nNOS (bovine) | 15 nM | - | [1] |
| eNOS (human) | 39 nM | - | [1] | |
| iNOS (murine) | 4.4 µM | - | [1] | |
| Purified brain NOS | - | ~70 µM (freshly dissolved) | [2][3] | |
| L-NOARG | Purified brain NOS | - | 1.4 µM | [2][3] |
| ADMA | eNOS | - | 1.5 µM | [4] |
Note: The inhibitory potency of L-NAME can be influenced by its hydrolysis to the more active L-NOARG.[2][3]
Experimental Protocols
To experimentally validate the on-target effects of this compound as a putative NOS inhibitor, a nitric oxide synthase activity assay is the gold standard. Below is a detailed protocol for a colorimetric NOS activity assay.
Protocol: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the production of nitric oxide (NO) from L-arginine by NOS. The NO produced is rapidly oxidized to nitrite and nitrate, and the total nitrate is then converted to nitrite by nitrate reductase. The total nitrite is quantified using the Griess reagent, which forms a colored product with a strong absorbance at 540 nm.
Materials:
-
Cell or tissue lysates containing NOS
-
NOS Assay Buffer
-
L-arginine (NOS substrate)
-
NADPH (NOS cofactor)
-
Nitrate Reductase
-
Griess Reagent 1 and 2
-
This compound and other inhibitors (e.g., L-NAME)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold NOS Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell/tissue lysate (containing a known amount of protein)
-
NOS Assay Buffer
-
A range of concentrations of this compound or the comparator inhibitor (e.g., L-NAME). Include a vehicle control (no inhibitor).
-
Initiate the reaction by adding a mixture of L-arginine and NADPH.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.
-
Colorimetric Reaction: Add Griess Reagent 1 and Griess Reagent 2 to each well. Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve for each inhibitor by plotting the percentage of NOS inhibition against the inhibitor concentration. From this curve, the IC50 value can be determined.
Mandatory Visualization
Signaling Pathway: Nitric Oxide Synthesis
The following diagram illustrates the enzymatic conversion of L-arginine to L-citrulline and nitric oxide by nitric oxide synthase (NOS). It also depicts the competitive inhibition by L-NAME and the putative inhibition by this compound.
Caption: Nitric Oxide Synthesis and Inhibition Pathway.
Experimental Workflow: NOS Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the inhibitory effect of a compound on NOS activity.
Caption: Workflow for NOS Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Arginine Analogs: A Comparative Guide to Z-D-Arg-OH and L-NMMA for Researchers
For researchers in pharmacology, neuroscience, and immunology, the precise modulation of nitric oxide signaling is paramount. This guide provides a detailed comparison of two arginine-related compounds, L-NG-Monomethylarginine (L-NMMA) and N-α-benzyloxycarbonyl-D-arginine (Z-D-Arg-OH), to clarify their distinct applications and mechanisms of action. While both are derivatives of the amino acid arginine, their biochemical properties and experimental uses diverge significantly.
L-NMMA is a well-established competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). In contrast, this compound is primarily utilized as a building block in peptide synthesis and, based on available data, does not function as a NOS inhibitor. This fundamental difference stems from their distinct chemical structures, particularly the stereochemistry of the alpha-carbon and the modification of the alpha-amino group.
At a Glance: Key Differences
| Feature | This compound | L-NMMA |
| Primary Function | Reagent in peptide synthesis | Competitive inhibitor of Nitric Oxide Synthase (NOS) |
| Chemical Name | N-α-benzyloxycarbonyl-D-arginine | L-NG-Monomethylarginine |
| Stereochemistry | D-isomer of arginine | L-isomer of arginine |
| α-Amino Group | Protected by a benzyloxycarbonyl (Z) group | Free |
| Guanidino Group | Unmodified | Monomethylated |
| Mechanism of Action | Not applicable as a NOS inhibitor | Competes with L-arginine for the NOS active site[1][2] |
| Effect on NO production | No evidence of inhibition | Potent inhibitor of NO production[2][3] |
L-NMMA: A Potent Inhibitor of Nitric Oxide Synthase
L-NMMA serves as a powerful tool for investigating the physiological and pathological roles of nitric oxide. By competitively binding to the active site of nNOS, eNOS, and iNOS, it effectively blocks the conversion of L-arginine to L-citrulline and nitric oxide.[3][4] This inhibitory action has been extensively characterized, with specific potencies against each NOS isoform.
Quantitative Inhibitory Activity of L-NMMA
| NOS Isoform | IC₅₀ (μM) | Kᵢ (μM) |
| nNOS (neuronal) | 4.9[1] | 0.18 (rat)[5] |
| eNOS (endothelial) | 3.5[1] | - |
| iNOS (inducible) | 6.6[1] | 6 (rat)[5] |
IC₅₀ and Kᵢ values can vary depending on experimental conditions.
The inhibitory effect of L-NMMA can be observed through various experimental readouts, including decreased production of nitrite and nitrate (stable metabolites of NO), reduced cGMP levels in target cells, and physiological responses such as vasoconstriction.[1]
This compound: A Tool for Peptide Chemists
This compound's utility lies in a completely different domain: the chemical synthesis of peptides. The benzyloxycarbonyl (Z) group on the alpha-amino nitrogen and the D-configuration of the arginine backbone are critical features for its application in solid-phase or solution-phase peptide synthesis. The Z-group acts as a temporary protecting group, preventing the amino group from participating in unwanted side reactions during peptide chain elongation. The D-arginine configuration is used to synthesize peptides containing non-natural amino acids, which can confer resistance to enzymatic degradation or introduce specific conformational constraints. There is no scientific literature to suggest that this compound inhibits nitric oxide synthase.
The Decisive Role of Stereochemistry and Molecular Structure
The stark difference in the biological activity of L-NMMA and this compound can be attributed to two key molecular features:
-
Stereoisomerism: Nitric oxide synthase is stereospecific for its natural substrate, L-arginine. The D-isomer of arginine, as found in this compound, does not fit correctly into the enzyme's active site and therefore cannot act as a substrate or a competitive inhibitor.
-
Alpha-Amino Group Modification: The bulky benzyloxycarbonyl group on the alpha-amino group of this compound would likely create steric hindrance, further preventing its entry and binding to the NOS active site. In contrast, the free alpha-amino group of L-NMMA is a critical feature for its recognition by the enzyme.
Signaling Pathways and Experimental Workflows
The interaction of L-NMMA with the nitric oxide signaling pathway is well-defined. By blocking NOS, L-NMMA prevents the production of NO, which in turn inhibits the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger that mediates many of the downstream effects of NO, including smooth muscle relaxation and neurotransmission.
Figure 1. Mechanism of L-NMMA inhibition of the nitric oxide signaling pathway.
In contrast, this compound is not known to interact with this or other signaling pathways in a regulatory capacity. Its role is confined to being a structural component in peptide synthesis.
Experimental Workflow: Assessing NOS Inhibition
A common method to determine the inhibitory potential of a compound on NOS activity is the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.
References
A Comparative Guide to the Validation and Application of Z-D-Arg-OH in Scientific Research
For researchers, scientists, and drug development professionals engaged in peptide synthesis and related disciplines, the selection of appropriate protected amino acids is a critical factor in achieving successful outcomes. Z-D-Arg-OH, a benzyloxycarbonyl-protected form of D-arginine, is a key building block in the synthesis of peptides containing D-arginine residues. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. This guide provides a comprehensive comparison of this compound with other protected D-arginine alternatives, supported by experimental context and detailed methodologies.
Comparative Data of Protected D-Arginine Derivatives
The choice of a protecting group for the α-amino group of D-arginine is pivotal in peptide synthesis. The ideal protecting group should be stable during coupling reactions and selectively removable without compromising the integrity of the peptide chain or other protecting groups. The most commonly used α-amino protecting groups in peptide synthesis are Benzyloxycarbonyl (Z), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Cleavage Conditions | Orthogonality | Key Advantages | Key Disadvantages |
| Z (Cbz) | Benzyl-O-(C=O)- | Catalytic hydrogenation (e.g., H₂/Pd); Strong acids (e.g., HBr in acetic acid) | Orthogonal to Fmoc and some acid-labile side-chain protecting groups. | Stable under mild acidic and basic conditions used for Boc and Fmoc removal, respectively. | Requires specific and sometimes harsh cleavage conditions that may not be compatible with all peptides. |
| Boc | (CH₃)₃C-O-(C=O)- | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA) | Orthogonal to Fmoc and Z groups. | Easily removed with TFA, which is a standard procedure in solid-phase peptide synthesis (SPPS). | Acid-labile side-chain protecting groups may be prematurely removed during Boc cleavage. |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to Boc, Z, and most acid-labile side-chain protecting groups. | Cleavage conditions are very mild, preserving acid-sensitive functionalities. | The fluorenyl group can be bulky, and aggregation can sometimes be an issue. |
Experimental Protocols
The utilization of this compound is primarily in the context of solution-phase or solid-phase peptide synthesis. Below are generalized protocols outlining its use.
1. Solution-Phase Peptide Coupling using this compound
This protocol describes the coupling of this compound to an amino acid ester.
-
Materials: this compound, an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl), a coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide), an activator (e.g., HOBt - 1-hydroxybenzotriazole), a tertiary amine (e.g., N-methylmorpholine or triethylamine), and an appropriate solvent (e.g., dichloromethane or dimethylformamide).
-
Procedure:
-
Dissolve this compound and HOBt in the chosen solvent.
-
In a separate flask, suspend the amino acid ester hydrochloride in the solvent and neutralize with the tertiary amine.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in the solvent dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide.
-
2. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
While this compound is less common in standard Fmoc-SPPS due to the orthogonality considerations, a similar workflow is followed using an appropriately protected D-arginine derivative like Fmoc-D-Arg(Pbf)-OH. The diagram below illustrates a typical SPPS cycle.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic building block. Its "validation" is therefore not in a biological signaling context but in a chemical synthesis workflow. The logical relationship for its use is dictated by the principles of orthogonal protection in peptide synthesis.
A Researcher's Guide to Assessing the Purity and Quality of Commercial Z-D-Arg-OH
For researchers, scientists, and drug development professionals utilizing Z-D-Arg-OH (Nα-carbobenzyloxy-D-arginine) in their work, particularly in peptide synthesis, ensuring the purity and quality of this raw material is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the analytical methods used to assess the purity of commercial this compound, offers insights into potential alternatives, and presents supporting experimental data and protocols.
Key Quality Attributes of this compound
The quality of this compound is determined by several key parameters:
-
Purity: The percentage of this compound present in the commercial product. Impurities can arise from the synthetic process and may include starting materials, by-products, or enantiomeric impurities.
-
Enantiomeric Purity: The percentage of the desired D-enantiomer compared to the L-enantiomer. The presence of the L-enantiomer can lead to undesired side products in peptide synthesis.
-
Identity and Structure: Confirmation that the compound has the correct chemical structure and molecular weight.
-
Residual Solvents and Water Content: The presence of residual solvents from the manufacturing process or water can affect the accurate weighing of the compound and may interfere with subsequent reactions.
Comparative Analysis of Commercial this compound
While direct, publicly available, side-by-side comparative studies of this compound from different commercial suppliers are limited, a review of product specifications from various vendors provides a general overview of the expected purity.
Table 1: Stated Purity of Commercial this compound from Various Suppliers
| Supplier Category | Stated Purity (Typical) | Analytical Techniques Mentioned |
| Major Chemical Suppliers | ≥98% | HPLC, NMR, Mass Spectrometry |
| Peptide Synthesis Specialists | ≥97% | HPLC |
| General Laboratory Suppliers | ≥95% | Not always specified |
Note: This table is a generalization based on publicly available information and not a direct comparison of specific lots.
Alternatives to this compound in Peptide Synthesis
In the context of peptide synthesis, the primary alternatives to this compound are other D-arginine derivatives with different protecting groups for the guanidino side chain. The choice of protecting group affects the stability of the amino acid during synthesis and the conditions required for its removal.
Table 2: Comparison of Common Guanidino Protecting Groups for D-Arginine
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Z (Benzyloxycarbonyl) | Benzyl-O-CO- | Cost-effective. | Requires harsh deprotection (catalytic hydrogenation or strong acid). |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Pbf-SO2- | Acid-labile (cleaved by TFA).[1] | Can be sterically hindering. |
| Mts (Mesitylene-2-sulfonyl) | Mts-SO2- | Acid-labile. | Less labile than Pbf. |
| NO2 (Nitro) | -NO2 | Stable to many synthetic conditions. | Requires specific and potentially harsh reduction for removal.[2] |
Experimental Protocols for Quality Assessment
The following are detailed methodologies for the key experiments used to assess the purity and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Determination
HPLC is a cornerstone technique for assessing the purity of this compound and for separating its D- and L-enantiomers.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin.[3]
-
Mobile Phase: An isocratic mobile phase, often a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact composition should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting impurities.
Protocol 3: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: The spectrum should be consistent with the known structure of this compound. Integration of the peaks can be used for a semi-quantitative assessment of purity by comparing the integrals of the compound's protons to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration would be added to the sample.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound.
Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS system.
-
Solvent: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Analysis: In positive ion mode, the expected [M+H]⁺ ion for this compound (C₁₄H₂₀N₄O₄, MW = 308.33) should be observed at m/z 309.15.
Visualizing Experimental Workflows
DOT Script for this compound Quality Assessment Workflow
Caption: Workflow for the quality assessment of this compound.
DOT Script for Logical Relationship of Quality Parameters
Caption: Impact of this compound purity on research outcomes.
Conclusion
The assessment of purity and quality of commercial this compound is a critical step for any research or development activity. While most suppliers provide products with a purity of 97% or higher, it is advisable to perform in-house quality control using the analytical methods outlined in this guide. HPLC is indispensable for determining both chemical and enantiomeric purity, while ¹H NMR and Mass Spectrometry are essential for structural confirmation. For applications requiring specific deprotection strategies, researchers should also consider the use of alternative D-arginine derivatives with different side-chain protecting groups. By carefully evaluating the quality of this compound, scientists can ensure the integrity of their synthetic peptides and the reliability of their experimental results.
References
Safety Operating Guide
Safe Disposal of Z-D-Arg-OH: A Guide for Laboratory Professionals
Researchers and scientists handling Z-D-Arg-OH (N-alpha-Cbz-D-arginine) must adhere to proper disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information on the safe handling and disposal of this arginine derivative.
While this compound is not classified as a hazardous substance, responsible chemical management dictates that its disposal be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations. The primary principle for the disposal of this compound is to follow federal, state, and local environmental control regulations.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Chemical Formula | C14H20N4O4 |
| Synonyms | Nα-Cbz-D-arginine |
| CAS Number | 6382-93-0 |
| Physical State | Solid |
| Hazards | No known hazards |
| Toxicity | The product itself and its degradation products are not considered toxic. |
Disposal Procedure
The recommended disposal procedure for this compound involves a systematic approach to waste management, ensuring that all actions are in accordance with institutional guidelines and local regulations.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Segregate the this compound waste from other chemical waste streams to prevent cross-contamination.
Step 2: Containerization
-
Place the this compound waste in a designated, properly labeled, and sealed container.
-
The container should be appropriate for solid chemical waste and clearly marked with the chemical name and any other information required by your institution's waste management plan.
Step 3: Consultation of Regulations
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.
-
Adhere to all federal, state, and local regulations governing chemical waste disposal.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's designated waste management provider to arrange for the pickup and disposal of the containerized this compound waste.
-
Ensure that all required documentation for the waste disposal is completed accurately.
Experimental Protocols
The information presented in this guide is based on a review of available Safety Data Sheets (SDS). The primary SDS referenced indicates that this compound has no known physical, chemical, or human health hazards.[1] The disposal recommendation is consistently to adhere to federal, state, and local environmental control regulations.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Z-D-Arg-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents like Z-D-Arg-OH is paramount for both personal safety and experimental integrity. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt (this compound HCl) are arginine derivatives that require careful handling to avoid potential health hazards.[1][2] Based on available safety data, the compound may cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is crucial.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet American National Standards Institute (ANSI) Z-87 standards.[3] Face shield may be required for splash hazards. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or other suitable resistant gloves. |
| Body Protection | Laboratory Coat | Should be clean, in good condition, and cover to near the knees.[3] |
| Respiratory Protection | Dust Mask or Respirator | Use in case of dust formation to avoid breathing in particles.[4] |
Operational Handling and Emergency Procedures
Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and plenty of water after handling.[4]
Emergency First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Container Management: Keep waste this compound in its original or a suitable, clearly labeled, and sealed container.[6]
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless following a specific, approved protocol.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[6]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as chemical waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
